CYP51-IN-9
Description
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Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrF2N4O/c1-2-9-27(11-16-3-5-17(22)6-4-16)12-21(29,13-28-15-25-14-26-28)19-8-7-18(23)10-20(19)24/h2-8,10,14-15,29H,1,9,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOSAXVFTHRCCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC=C(C=C1)Br)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrF2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655271 | |
| Record name | 1-{[(4-Bromophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155361-07-1 | |
| Record name | 1-{[(4-Bromophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CYP51 Inhibitors
Disclaimer: Initial searches for a specific compound designated "CYP51-IN-9" did not yield any publicly available information. This name does not appear to correspond to a known or published sterol 14α-demethylase inhibitor. However, a dual-target inhibitor designated "Cyp51/PD-L1-IN-1" has been noted, suggesting that "CYP51-IN-" may be a naming convention for a series of inhibitors.[1] This guide will therefore focus on the well-established general mechanism of action for inhibitors of the enzyme CYP51 (cytochrome P450 family 51), also known as sterol 14α-demethylase. The principles, data, and protocols described herein are fundamental to the study of any potential CYP51 inhibitor.
Executive Summary
CYP51 is a crucial cytochrome P450 enzyme that is highly conserved across biological kingdoms, including fungi, protozoa, plants, and mammals.[2] It catalyzes the essential 14α-demethylation of sterol precursors, a vital step in the biosynthesis of ergosterol in fungi and cholesterol in mammals.[3] Due to its indispensable role, CYP51 is a primary target for the development of antifungal and antiparasitic drugs. This technical guide provides a comprehensive overview of the mechanism of action of CYP51 inhibitors, with a focus on the widely used azole class of compounds. It includes quantitative data for representative inhibitors, detailed experimental protocols for their characterization, and visualizations of the relevant biological pathways and experimental workflows.
The Role of CYP51 in Sterol Biosynthesis
CYP51 is an integral membrane protein located in the endoplasmic reticulum. It is responsible for the oxidative removal of the 14α-methyl group from sterol precursors like lanosterol (in the cholesterol biosynthesis pathway) or eburicol (in the ergosterol biosynthesis pathway).[4][5] This multi-step reaction requires molecular oxygen and reducing equivalents supplied by NADPH-cytochrome P450 reductase.[5]
The products of the CYP51-mediated reaction are essential components of cellular membranes, where they regulate fluidity, permeability, and the function of membrane-bound proteins.[5] In fungi, the primary sterol is ergosterol, while in mammals it is cholesterol. The disruption of this pathway is detrimental to the organism.
Mechanism of Action of CYP51 Inhibitors
The most studied class of CYP51 inhibitors are the azoles, which include both antifungal drugs (e.g., ketoconazole, fluconazole, itraconazole) and agricultural fungicides. The core mechanism of action for these compounds involves the direct interaction with the active site of the CYP51 enzyme.
Azole inhibitors possess a nitrogen-containing heterocyclic ring (either imidazole or triazole) that coordinates with the heme iron atom at the center of the CYP51 active site. This binding displaces the water molecule that is the natural sixth ligand to the heme iron in the enzyme's resting state.[6] This interaction prevents the binding and subsequent oxygenation of the natural sterol substrate, thereby halting the demethylation process. The result is a depletion of essential sterols (like ergosterol) and an accumulation of toxic 14α-methylated sterol precursors in the cell membrane, which disrupts membrane structure and function, ultimately leading to growth inhibition or cell death.[7]
Quantitative Data for Representative CYP51 Inhibitors
The potency of CYP51 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and their dissociation constant (Kd). These values can vary significantly depending on the specific inhibitor, the target CYP51 ortholog (e.g., from Candida albicans vs. Homo sapiens), and the assay conditions. Below are tables summarizing representative data for common azole inhibitors.
Table 1: IC₅₀ Values of Azole Inhibitors against Fungal and Human CYP51
| Inhibitor | Target Organism | CYP51 Ortholog | IC₅₀ (µM) | Reference |
| Ketoconazole | Candida albicans | CaCYP51 | 0.008 | [3] |
| Homo sapiens | HsCYP51 | 0.25 | [3] | |
| Trypanosoma cruzi | TcCYP51 | 0.014 | [8][9] | |
| Itraconazole | Candida albicans | CaCYP51 | 0.0076 | [3] |
| Homo sapiens | HsCYP51 | 0.2 | [3] | |
| Trypanosoma cruzi | TcCYP51 | 0.029 | [8][9] | |
| Fluconazole | Candida albicans | CaCYP51 | 0.31 - 0.4 | [10][11] |
| Homo sapiens | HsCYP51 | >100 | [7] | |
| Trypanosoma cruzi | TcCYP51 | 0.88 | [8][9] | |
| Posaconazole | Trypanosoma cruzi | TcCYP51 | 0.048 | [8][9] |
Table 2: Dissociation Constants (Kd) of Azole Inhibitors for Fungal and Human CYP51
| Inhibitor | Target Organism | CYP51 Ortholog | Kd (nM) | Reference |
| Clotrimazole | Candida albicans | CaCYP51 | 10-56 | [12] |
| Homo sapiens | HsCYP51 | 42-131 | [12] | |
| Itraconazole | Candida albicans | CaCYP51 | 10-56 | [12] |
| Homo sapiens | HsCYP51 | 42-131 | [12] | |
| Ketoconazole | Candida albicans | CaCYP51 | 10-56 | [12] |
| Homo sapiens | HsCYP51 | 42-131 | [12] | |
| Fluconazole | Candida albicans | CaCYP51 | 10-56 | [12] |
| Homo sapiens | HsCYP51 | ~30,500 | [12] | |
| Voriconazole | Candida albicans | CaCYP51 | 10-56 | [12] |
| Homo sapiens | HsCYP51 | ~2,300 | [12] |
Experimental Protocols
Characterizing the mechanism of action of a potential CYP51 inhibitor involves several key experimental stages, from protein production to enzymatic and binding assays.
Recombinant CYP51 Expression and Purification
Objective: To produce and purify active CYP51 enzyme for in vitro assays.
Methodology:
-
Gene Cloning and Expression Vector Construction: The gene encoding the target CYP51 is amplified by PCR and cloned into a suitable expression vector (e.g., pCW). Often, a polyhistidine-tag is added to the N- or C-terminus to facilitate purification.[13]
-
Heterologous Expression: The expression vector is transformed into a suitable host, typically Escherichia coli. The cells are grown in a large volume of culture medium to a specific optical density (e.g., OD₆₀₀ of 0.6-0.8).[13]
-
Induction of Protein Expression: Protein expression is induced by the addition of an inducing agent like isopropyl β-D-1-thiogalactopyranoside (IPTG).[13] The culture is then incubated for an extended period at a controlled temperature.[13]
-
Cell Lysis and Membrane Fractionation: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and subjected to sonication or other lysis methods. The membrane fraction, containing the CYP51 enzyme, is isolated by ultracentrifugation.
-
Solubilization and Purification: The membrane-bound CYP51 is solubilized using a detergent (e.g., sodium cholate). The solubilized protein is then purified using affinity chromatography, such as Ni-NTA agarose chromatography for His-tagged proteins, followed by other chromatographic steps like hydroxyapatite chromatography.[13][14]
-
Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE. The concentration of active P450 is determined spectrophotometrically by a reduced carbon monoxide (CO) difference spectrum, using an extinction coefficient of 91 mM⁻¹ cm⁻¹.[15]
CYP51 Inhibition Assay (Reconstitution Assay)
Objective: To determine the IC₅₀ value of an inhibitor.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified CYP51 enzyme, NADPH-cytochrome P450 reductase, a lipid component (e.g., dilaurylphosphatidylcholine), the substrate (e.g., lanosterol), and a suitable buffer (e.g., MOPS or potassium phosphate).[15]
-
Inhibitor Addition: The test inhibitor, dissolved in a solvent like DMSO, is added to the reaction mixture at various concentrations. A control reaction with solvent only is also prepared. The mixture is pre-incubated at 37°C.[15]
-
Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH.[4][15] The reaction proceeds for a defined period at 37°C with shaking and is then terminated, for example, by the addition of an organic solvent like ethyl acetate.[4][15]
-
Product Extraction and Analysis: The sterol products are extracted with the organic solvent. The extracted products are then derivatized (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide) and analyzed by gas chromatography-mass spectrometry (GC-MS).[15]
-
Data Analysis: The amount of product formed is quantified, and the percentage of inhibition at each inhibitor concentration is calculated relative to the solvent control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Inhibitor Binding Affinity Assay (Spectral Titration)
Objective: To determine the dissociation constant (Kd) of an inhibitor.
Methodology:
-
Spectrophotometer Setup: A solution of the purified CYP51 enzyme in a suitable buffer is placed in both the sample and reference cuvettes of a dual-beam spectrophotometer. A baseline spectrum is recorded.[13]
-
Ligand Titration: Small aliquots of a concentrated stock solution of the inhibitor are added to the sample cuvette, while an equal volume of solvent is added to the reference cuvette. After each addition, the mixture is allowed to equilibrate, and a difference spectrum is recorded.[15]
-
Spectral Changes: Azole inhibitors typically induce a "Type II" spectral shift, characterized by a peak around 425-430 nm and a trough around 390-410 nm. This shift is due to the coordination of the azole nitrogen to the heme iron.
-
Data Analysis: The change in absorbance at the peak and trough is plotted against the inhibitor concentration. The resulting saturation curve is then fitted to a suitable binding equation (e.g., the Morrison equation for tight binding inhibitors) to determine the Kd value.
Visualizations
Sterol Biosynthesis Pathway and CYP51 Inhibition
Caption: Fungal ergosterol biosynthesis pathway highlighting the inhibitory action of CYP51 inhibitors.
Experimental Workflow for CYP51 Inhibitor Characterization
Caption: A generalized workflow for the characterization of a novel CYP51 inhibitor.
Logical Relationship of CYP51 Inhibition
Caption: The cascade of events following the binding of an inhibitor to the CYP51 enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Differential inhibition of human CYP3A4 and Candida albicans CYP51 with azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
CYP51-IN-9 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYP51-IN-9 is a potent, synthetic small molecule inhibitor of the enzyme lanosterol 14α-demethylase (CYP51). As a derivative of the widely-used antifungal agent fluconazole, it belongs to the azole class of antifungals. These agents function by disrupting the biosynthesis of ergosterol, a critical component of the fungal cell membrane. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its synthesis and evaluation.
Chemical Structure and Properties
This compound, systematically named 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-allyl-N-(4-bromobenzyl)amino)-2-propanol, is the compound designated as 1i in the primary literature by Chai et al. (2009). Its chemical identity and properties are summarized below.
| Property | Value |
| IUPAC Name | 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-allyl-N-(4-bromobenzyl)amino)-2-propanol |
| Molecular Formula | C₂₁H₂₁BrF₂N₄O |
| Molecular Weight | 463.32 g/mol |
| CAS Number | 1155361-07-1 |
| Appearance | White to off-white solid |
| SMILES | FC1=CC=C(C(CN2N=CN=C2)(CN(CC3=CC=C(C=C3)Br)CC=C)O)C(F)=C1 |
| Solubility | Soluble in DMSO and other organic solvents. Poorly soluble in water. |
Mechanism of Action and Signaling Pathway
This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p). This enzyme is a crucial component of the ergosterol biosynthesis pathway.
The mechanism of action involves the nitrogen atom in the triazole ring of this compound binding to the heme iron atom in the active site of the CYP51 enzyme. This coordination prevents the natural substrate, lanosterol, from binding and undergoing demethylation. The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of membrane integrity and function ultimately inhibits fungal growth and leads to cell death.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, with the key final step involving the reaction of an epoxide intermediate with the appropriate amine. The following is a representative protocol based on the synthesis of analogous compounds.
Step 1: Synthesis of the Epoxide Intermediate
-
To a solution of 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone in a suitable solvent such as a mixture of DMSO and tetrahydrofuran (THF), add trimethylsulfoxonium iodide.
-
Cool the mixture in an ice bath and add sodium hydride portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the epoxide intermediate: 1-(2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole.
Step 2: Synthesis of the Amine Intermediate
-
To a solution of 4-bromobenzylamine in a suitable solvent like acetonitrile, add allyl bromide and a base such as potassium carbonate.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-allyl-N-(4-bromobenzyl)amine.
Step 3: Synthesis of this compound
-
Dissolve the epoxide intermediate and the amine intermediate in a suitable solvent such as ethanol.
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
An In-Depth Technical Guide to CYP51-IN-9: Discovery, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the potent antifungal agent CYP51-IN-9. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel inhibitors of cytochrome P450 14α-demethylase (CYP51), a critical enzyme in fungal sterol biosynthesis.
Introduction to this compound
This compound, also identified as CYP51-IN-2 (compound 1i), is a novel triazole derivative designed as an analog of the widely used antifungal drug, fluconazole.[1] It targets CYP51, an enzyme essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell growth arrest and death.
Chemical Identity:
| Parameter | Value |
| Compound Name | This compound (also known as CYP51-IN-2, compound 1i) |
| Systematic Name | 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(N-(4-bromobenzyl)-N-allyl)amino-2-propanol |
| CAS Number | 1155361-07-1[1] |
| Molecular Formula | C21H21BrF2N4O[1] |
| Molecular Weight | 463.32 g/mol [1] |
Discovery and Design Rationale
The design of this compound was based on computational docking studies targeting the active site of Candida albicans CYP51. The core structure is a fluconazole analog, featuring the characteristic 1,2,4-triazole and 2,4-difluorophenyl moieties, which are crucial for interaction with the heme iron and hydrophobic pockets within the enzyme's active site, respectively. The key innovation in the design of this compound and its analogs lies in the modification of the propanol backbone with various substituted benzylamino groups to explore and optimize interactions with the substrate access channel of the enzyme.
Synthesis of this compound
The synthesis of this compound follows a multi-step synthetic pathway, as outlined in the primary literature. While the full detailed protocol from the primary source could not be accessed, the general synthetic strategy for this class of compounds involves the key steps illustrated in the diagram below. The synthesis commences from a suitable epoxide precursor, which is then opened by a substituted amine to introduce the side chain, followed by the introduction of the triazole moiety.
Figure 1. Generalized synthesis pathway for this compound.
Biological Activity and Quantitative Data
This compound has demonstrated potent antifungal activity against a range of pathogenic fungi. The primary reported quantitative data are the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits 80% of fungal growth (MIC80).
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Strain | MIC80 (μg/mL) | Reference |
| Microsporum gypseum | 0.0625 | [1] |
| Candida albicans | 0.0625 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are described in the primary literature. While the full text of the primary publication could not be retrieved, the following sections outline the general methodologies typically employed for these types of studies.
General Synthesis Protocol
The synthesis of N-substituted benzylamino-2-propanol derivatives, such as this compound, generally involves the reaction of an appropriate epoxide intermediate with a substituted amine. A typical procedure is as follows:
-
Synthesis of the Epoxide Intermediate: The starting material, 2-(2,4-difluorophenyl)-2-oxirane-1-yl)methyl methanesulfonate, is synthesized from 2',4'-difluoroacetophenone through a multi-step process.
-
Synthesis of the Substituted Amine: N-allyl-N-(4-bromobenzyl)amine is prepared by reacting 4-bromobenzylamine with allyl bromide.
-
Coupling Reaction: The epoxide intermediate is reacted with the substituted amine in a suitable solvent (e.g., ethanol or DMF) at an elevated temperature to yield the amino-epoxide intermediate.
-
Triazole Ring Opening: The resulting amino-epoxide is then reacted with 1,2,4-triazole in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF) to yield the final product, this compound.
-
Purification: The final compound is purified using column chromatography on silica gel.
Antifungal Susceptibility Testing
The in vitro antifungal activity is typically determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Figure 2. Experimental workflow for antifungal susceptibility testing.
CYP51 Inhibition Assay
The inhibitory activity against the target enzyme, CYP51, is assessed using an in vitro reconstituted enzyme assay. This assay typically measures the conversion of a substrate (e.g., lanosterol) to its product in the presence of the inhibitor.
Figure 3. Experimental workflow for the CYP51 inhibition assay.
Signaling Pathway
This compound acts by inhibiting the ergosterol biosynthesis pathway, a critical metabolic pathway in fungi. The diagram below illustrates the position of CYP51 in this pathway and the effect of the inhibitor.
Figure 4. Inhibition of the ergosterol biosynthesis pathway by this compound.
Conclusion
This compound is a promising antifungal agent with potent in vitro activity against pathogenic fungi. Its rational design as a fluconazole analog targeting CYP51 has been validated through biological evaluation. Further studies, including the determination of its IC50 against purified CYP51 and in vivo efficacy studies, are warranted to fully elucidate its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound for researchers in the field of antifungal drug discovery and development.
References
An In-Depth Technical Guide to the Biological Target of CYP51 Inhibitors
Disclaimer: No public domain information is available for a compound specifically designated "CYP51-IN-9." This technical guide will, therefore, focus on the well-characterized, representative CYP51 inhibitor, Ketoconazole , to provide a comprehensive overview of the biological target, relevant quantitative data, and detailed experimental methodologies.
Executive Summary
This document provides a detailed technical overview for researchers, scientists, and drug development professionals on the biological target of CYP51 inhibitors, using Ketoconazole as a prime exemplar. The primary biological target is Sterol 14α-demethylase (CYP51) , a critical enzyme in the sterol biosynthesis pathway of both fungi and mammals. Inhibition of this enzyme disrupts the production of essential sterols, such as ergosterol in fungi, leading to impaired membrane function and cell death. This guide presents quantitative data on the inhibitory activity of Ketoconazole, detailed experimental protocols for assessing CYP51 inhibition, and visualizations of the relevant biological pathway and experimental workflow.
The Biological Target: Sterol 14α-demethylase (CYP51)
Sterol 14α-demethylase, encoded by the ERG11 gene in fungi, is a cytochrome P450 enzyme that plays a crucial, conserved role in the biosynthesis of sterols.[1][2] In fungi, CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the production of ergosterol.[3][4] Ergosterol is an essential component of the fungal cell membrane, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins.[5]
In humans, the orthologous enzyme, also known as CYP51A1, is involved in the cholesterol biosynthesis pathway.[6] The structural and functional conservation of CYP51 across kingdoms makes it a viable drug target, while species-specific differences in the enzyme's active site allow for the development of selective inhibitors.[6][7] Azole antifungals, such as Ketoconazole, exploit these differences to selectively target fungal CYP51 over its human counterpart.[6]
Quantitative Data for Ketoconazole Inhibition of CYP51
The inhibitory potency of a compound against CYP51 is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the reported IC50 values for Ketoconazole against CYP51 from different species.
| Species | Enzyme | IC50 (µM) | Reference |
| Candida albicans | CYP51 | 0.039 - 0.059 | [8] |
| Homo sapiens | CYP51A1 | 0.057 | [8] |
| Trypanosoma cruzi | CYP51 | 0.014 | [9][10] |
Experimental Protocols
Recombinant Expression and Purification of CYP51
A reliable source of active CYP51 enzyme is essential for in vitro inhibition studies. Heterologous expression in Escherichia coli is a common method for producing recombinant CYP51.
Objective: To produce and purify recombinant CYP51 for use in enzymatic assays.
Methodology:
-
Gene Cloning: The full-length cDNA of the target CYP51 (e.g., from Candida albicans) is cloned into a suitable bacterial expression vector, often with an N-terminal His-tag for purification.[11]
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are grown in a rich medium at 37°C to an optimal density, after which protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[11] To facilitate proper heme incorporation, the medium is often supplemented with δ-aminolevulinic acid.[11]
-
Cell Lysis and Membrane Fractionation: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed by sonication or high-pressure homogenization. The membrane fraction, containing the recombinant CYP51, is isolated by ultracentrifugation.
-
Purification: The membrane-bound CYP51 is solubilized using a detergent (e.g., sodium cholate). The His-tagged protein is then purified using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.[12] The purified protein is dialyzed to remove the detergent and stored in a buffer containing a cryoprotectant like glycerol at -80°C.[11]
CYP51 Inhibition Assay (IC50 Determination)
This protocol describes a common method to determine the IC50 value of an inhibitor against CYP51 using a reconstituted enzyme system.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of CYP51 by 50%.
Materials:
-
Purified recombinant CYP51
-
Cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH
-
Lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)
-
Test inhibitor (e.g., Ketoconazole)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., strong acid or organic solvent)
-
HPLC or LC-MS/MS system for product analysis
Methodology:
-
Reconstitution of the Enzyme System: A reaction mixture is prepared containing the purified CYP51, CPR, and a lipid mixture in the reaction buffer. This mixture is pre-incubated to allow for the formation of a functional enzyme complex.[6][13]
-
Inhibitor Addition: The test inhibitor is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared. The mixture is pre-incubated with the inhibitor.[6]
-
Initiation of the Reaction: The enzymatic reaction is initiated by the addition of the substrate, lanosterol, and the cofactor, NADPH.[13] The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Termination of the Reaction: The reaction is stopped by adding a quenching solution.
-
Product Analysis: The reaction mixture is analyzed by HPLC or LC-MS/MS to quantify the amount of the demethylated product formed.[8]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
Visualizations
Sterol Biosynthesis Pathway and Point of Inhibition
Caption: The sterol biosynthesis pathway highlighting the inhibition of CYP51.
Experimental Workflow for CYP51 Inhibitor Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Steroid - Wikipedia [en.wikipedia.org]
- 5. Sterol Biosynthesis Pathway as Target for Anti-trypanosomatid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Cloning, Heterologous Expression, Purification, and Evaluation of Protein–Ligand Interactions of CYP51 of Candida krusei Azole-Resistant Fungal Strain [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
CYP51-IN-9: A Novel Tetrazole-Based Inhibitor as a Promising Next-Generation Antifungal Agent
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. A promising new chemical entity, designated CYP51-IN-9, has been identified as a potent, broad-spectrum antifungal agent. This novel, tetrazole-based compound targets lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway. Preclinical data indicate that this compound exhibits potent in vitro activity against a wide range of pathogenic yeasts, including fluconazole-resistant strains, demonstrates fungicidal activity, and effectively inhibits biofilm formation. Furthermore, in vivo studies have shown a significant reduction in fungal burden in a murine model of invasive candidiasis, surpassing the efficacy of fluconazole. Notably, this compound displays a favorable safety profile with no significant cytotoxicity against human cell lines. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative antifungal activity, detailed experimental protocols, and its potential as a next-generation therapeutic for invasive fungal infections.
Introduction
Invasive fungal infections (IFIs) are a major cause of morbidity and mortality, particularly in immunocompromised individuals.[1] The azole class of antifungals, which inhibit the CYP51 enzyme, are widely used to treat IFIs.[1] However, their efficacy is often limited by drug-drug interactions, as they can also affect human CYP enzymes, and the increasing prevalence of azole-resistant fungal pathogens.[1]
This compound is a novel, tetrazole-based inhibitor of fungal CYP51, discovered and characterized by researchers at Shenyang Pharmaceutical University.[1] This compound has demonstrated potent and broad-spectrum antifungal activity with a promising safety profile, positioning it as a strong candidate for further development.
Mechanism of Action
This compound exerts its antifungal effect by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. Gas chromatography-mass spectrometry analysis has confirmed that treatment with this compound leads to a significant reduction in ergosterol levels and an alteration in the proportion of related sterols in the fungal cell membrane, consistent with CYP51 inhibition.[1]
Quantitative Data
The in vitro antifungal activity and in vivo efficacy of this compound have been quantitatively assessed and are summarized below.
Table 1: In Vitro Antifungal Susceptibility of this compound
| Fungal Species | MIC80 (µg/mL) |
| Candida albicans | <0.0625 |
| Candida tropicalis | <0.0625 |
| Candida parapsilosis | <0.0625 |
| Candida glabrata | 0.25 |
| Candida krusei | 0.25 |
| Cryptococcus neoformans | 0.25 |
| Multiple fluconazole-resistant C. albicans strains | Active |
Data sourced from Luo, Z. et al. Eur J Med Chem 2025, 296: 117817.[1]
Table 2: In Vivo Efficacy of this compound in a Murine Model of Invasive Candidiasis
| Treatment Group | Dose (mg/kg, i.p.) | Outcome |
| This compound | 5 | Greater reduction in renal fungal burden compared to fluconazole |
| This compound | 10 | Greater reduction in renal fungal burden compared to fluconazole |
| Fluconazole | Not specified | - |
Data sourced from Luo, Z. et al. Eur J Med Chem 2025, 296: 117817.[1]
Experimental Protocols
The following are representative, detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Antifungal Susceptibility Testing (MIC80)
-
Method: Broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Inoculum Preparation: Fungal isolates are grown on Sabouraud dextrose agar plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC80 is determined as the lowest drug concentration that causes an 80% reduction in turbidity compared to the growth control well, measured spectrophotometrically at 600 nm.
Time-Kill Assays
-
Inoculum Preparation: A fungal suspension is prepared as described for the MIC assay and diluted in RPMI 1640 medium to a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.
-
Drug Exposure: this compound is added to the fungal suspensions at concentrations of 2x, 4x, and 8x the predetermined MIC.
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours) and serially diluted in sterile saline.
-
Quantification: The diluted samples are plated on Sabouraud dextrose agar, and colonies are counted after incubation at 35°C for 24-48 hours. The results are expressed as log10 CFU/mL.
Ergosterol Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Fungal cells are cultured with and without sub-inhibitory concentrations of this compound. The cells are harvested, washed, and subjected to saponification with alcoholic potassium hydroxide.
-
Sterol Extraction: Non-saponifiable lipids, including sterols, are extracted with n-hexane.
-
Derivatization: The extracted sterols are derivatized to their trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: The derivatized samples are analyzed by GC-MS to separate and identify the different sterol components based on their retention times and mass spectra. Ergosterol levels are quantified and compared between treated and untreated samples.
Biofilm Inhibition Assay
-
Inoculum Preparation: A standardized fungal suspension is prepared in a suitable medium, such as RPMI 1640.
-
Biofilm Formation: The fungal suspension is added to the wells of a 96-well plate containing serial dilutions of this compound. The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification: Non-adherent cells are removed by washing with phosphate-buffered saline (PBS). The remaining biofilm is quantified using a crystal violet staining assay or a metabolic assay such as the XTT reduction assay. The absorbance is measured to determine the extent of biofilm inhibition.
In Vitro Cytotoxicity Assay
-
Cell Lines: Human umbilical vein endothelial cells (HUVEC) and SH-SY5Y neuroblastoma cells are used.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with various concentrations of this compound (e.g., up to 10 µM) for a specified period (e.g., 24-48 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The absorbance is read on a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.
Murine Model of Invasive Candidiasis
-
Animal Model: Immunocompromised mice (e.g., neutropenic BALB/c mice) are used.
-
Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.
-
Treatment: Treatment with this compound (e.g., 5 and 10 mg/kg, administered intraperitoneally) or a comparator drug (e.g., fluconazole) is initiated at a specified time post-infection.
-
Endpoint: At the end of the treatment period, the mice are euthanized, and target organs (typically kidneys) are harvested. The fungal burden in the organs is determined by homogenizing the tissue and plating serial dilutions on a suitable agar medium to enumerate CFU per gram of tissue.
Conclusion and Future Directions
This compound is a highly promising novel antifungal agent with potent, broad-spectrum activity, including against drug-resistant fungal strains. Its clear mechanism of action, fungicidal properties, and anti-biofilm activity, combined with a favorable in vitro safety profile and superior in vivo efficacy compared to fluconazole, strongly support its continued development. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, expand in vivo efficacy studies to other fungal infection models, and conduct comprehensive safety and toxicology assessments to pave the way for potential clinical evaluation. The development of this compound represents a significant step forward in the search for new and effective treatments for life-threatening invasive fungal infections.
References
Investigating the Novelty of CYP51-IN-9: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the novelty of a putative CYP51 inhibitor, designated herein as CYP51-IN-9. Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the sterol biosynthesis pathway of fungi and protozoa, making it a well-validated and highly attractive target for the development of new anti-infective agents. The emergence of resistance to existing azole antifungals necessitates the discovery of new chemical entities with improved potency, selectivity, and resistance-breaking potential. This document outlines the essential experimental protocols, data presentation standards, and logical workflows required to thoroughly characterize a novel CYP51 inhibitor and establish its unique therapeutic potential.
Introduction: CYP51 as a Premier Anti-Infective Target
Cytochrome P450 family 51, or CYP51, is a heme-containing monooxygenase that catalyzes the essential demethylation of lanosterol (in fungi) or other sterol precursors. This reaction is a rate-limiting step in the biosynthesis of ergosterol, a vital component of fungal cell membranes responsible for maintaining fluidity, integrity, and the function of membrane-bound proteins. In protozoa, such as Trypanosoma cruzi, CYP51 is similarly crucial for the production of essential endogenous sterols.
Inhibition of CYP51 disrupts membrane integrity through two primary mechanisms: the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol intermediates. This dual-action leads to fungistatic or fungicidal effects, providing the basis for the clinical efficacy of azole drugs like fluconazole and itraconazole. Given its conserved and essential function, CYP51 remains a focal point for the design of new anti-infective therapies. The novelty of a new inhibitor like this compound can be established by demonstrating superior performance in one or more of the following areas:
-
Potency: Lower concentrations required for enzyme inhibition and pathogen growth inhibition.
-
Spectrum of Activity: Efficacy against a broader range of pathogens, including azole-resistant strains.
-
Selectivity: Higher affinity for fungal or protozoal CYP51 over human CYP51 and other human CYP450 enzymes, leading to a better safety profile.
-
Novel Mechanism of Interaction: A distinct binding mode or mechanism of inhibition that may circumvent existing resistance mechanisms.
Investigational Workflow for Novelty Assessment
A systematic approach is crucial for efficiently evaluating a new chemical entity. The following workflow outlines the key stages in the characterization of this compound, from initial enzyme screening to preclinical safety assessment.
Key Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data.
In Vitro CYP51 Enzyme Inhibition Assay
This assay directly measures the ability of this compound to inhibit the catalytic activity of recombinant CYP51 enzyme.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target CYP51 orthologs (e.g., from Candida albicans, Aspergillus fumigatus, Trypanosoma cruzi).
-
Principle: A fluorescence-based assay is commonly used, employing a substrate like 3-[4-(trifluoromethyl)coumarin-7-yloxy]methyl-3-methyloxirane (BOMCC), which is converted by CYP51 into a fluorescent product. The rate of fluorescence increase is proportional to enzyme activity.
-
Methodology:
-
Reagents: Recombinant CYP51 enzyme, NADPH-cytochrome P450 reductase, BOMCC substrate, NADPH generating system, assay buffer (e.g., potassium phosphate, pH 7.4).
-
Procedure: a. Dispense a solution of CYP51 enzyme and reductase into the wells of a 96-well microplate. b. Add serial dilutions of this compound (typically in DMSO, final concentration ≤1%) and a known inhibitor (e.g., ketoconazole) as a positive control. c. Pre-incubate the plate at 37°C for 15-20 minutes. d. Initiate the reaction by adding the NADPH generating system and the BOMCC substrate. e. Monitor the increase in fluorescence over time (e.g., every 90 seconds for 30 minutes) using a plate reader (Excitation/Emission ~405/460 nm).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Antifungal Susceptibility Testing
This cell-based assay determines the minimum concentration of this compound required to inhibit the growth of pathogenic fungi.
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant fungal strains, including azole-susceptible and resistant isolates.
-
Principle: The broth microdilution method is the standard for determining the MIC.[1] Fungal growth is assessed by measuring optical density (turbidity) after incubation with serial dilutions of the test compound.
-
Methodology:
-
Reagents: RPMI-1640 medium, fungal inoculum standardized to a specific cell density (e.g., 0.5-2.5 x 10³ cells/mL), 96-well microplates.
-
Procedure: a. Prepare two-fold serial dilutions of this compound in the microplate wells. Include a drug-free well for a positive growth control and an uninoculated well for a negative control.[2] b. Add the standardized fungal inoculum to each well. c. Incubate the plates at 35°C for 24-48 hours. d. Determine the MIC by measuring the optical density at 600 nm (OD600) with a plate reader. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control.[3]
-
Mammalian Cell Cytotoxicity Assay
This assay is crucial for assessing the potential toxicity of the compound to host cells and for determining its selectivity.
-
Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound against a representative mammalian cell line (e.g., HepG2, HEK293).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product, which can be quantified spectrophotometrically.[4]
-
Methodology:
-
Reagents: Mammalian cell line, culture medium (e.g., DMEM with 10% FBS), MTT solution, solubilization solution (e.g., DMSO or acidic isopropanol).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Replace the medium with fresh medium containing serial dilutions of this compound. c. Incubate for a specified period (e.g., 24 or 48 hours). d. Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. e. Add the solubilization solution to dissolve the formazan crystals. f. Measure the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the CC50 value by plotting viability against the log of the compound concentration.
-
Sterol Profile Analysis
This experiment confirms that the compound's antifungal activity is due to the inhibition of the ergosterol biosynthesis pathway.
-
Objective: To verify that this compound treatment leads to the depletion of ergosterol and the accumulation of its precursor, lanosterol, in fungal cells.
-
Principle: Gas chromatography-mass spectrometry (GC-MS) is used to separate and identify sterols extracted from treated and untreated fungal cells.[5][6]
-
Methodology:
-
Sample Preparation: a. Grow a fungal culture to mid-log phase and treat with this compound at a concentration near its MIC for several hours. b. Harvest the cells and perform a saponification step (e.g., with ethanolic potassium hydroxide) to hydrolyze steryl esters.[5] c. Extract the non-saponifiable lipids (containing free sterols) with an organic solvent like n-hexane. d. Evaporate the solvent and derivatize the sterols (e.g., silylation) to increase their volatility for GC analysis.
-
GC-MS Analysis: a. Inject the derivatized sample into a GC-MS system. b. Separate the sterols on an appropriate capillary column. c. Identify and quantify the sterols based on their retention times and mass fragmentation patterns, comparing them to authentic standards (e.g., ergosterol, lanosterol).
-
Data Analysis: Compare the sterol profiles of treated and untreated cells. A significant decrease in the ergosterol peak and a corresponding increase in the lanosterol peak confirms on-target activity.
-
Data Presentation
Clear and concise data presentation is essential for comparative analysis. All quantitative data should be summarized in tables.
Table 1: In Vitro Enzyme Inhibition Profile of this compound
| Compound | Target Organism | CYP51 Ortholog | IC50 (µM) ± SD |
|---|---|---|---|
| This compound | Candida albicans | CaCYP51 | [Insert Data] |
| Aspergillus fumigatus | AfCYP51 | [Insert Data] | |
| Trypanosoma cruzi | TcCYP51 | [Insert Data] | |
| Ketoconazole | Candida albicans | CaCYP51 | [Insert Data] |
| (Control) | Trypanosoma cruzi | TcCYP51 | [Insert Data] |
Table 2: Antifungal Activity of this compound
| Fungal Strain | Azole Resistance Status | MIC (µg/mL) of this compound | MIC (µg/mL) of Fluconazole |
|---|---|---|---|
| Candida albicans (SC5314) | Susceptible | [Insert Data] | [Insert Data] |
| Candida glabrata (ATCC 90030) | Susceptible | [Insert Data] | [Insert Data] |
| Candida auris (B11221) | Resistant | [Insert Data] | [Insert Data] |
| Aspergillus fumigatus (Af293) | Susceptible | [Insert Data] | [Insert Data] |
| Azole-Resistant C. albicans #1 | Resistant | [Insert Data] | [Insert Data] |
Table 3: Selectivity and Safety Profile of this compound
| Compound | Mammalian CC50 (µM) (HepG2 cells) | Human CYP51 IC50 (µM) | Fungal MIC (µM) (C. albicans) | Selectivity Index (CC50 / MIC) |
|---|---|---|---|---|
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |
| Fluconazole | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |
| (Control) | | | | |
Signaling Pathway Visualization
Understanding the target pathway is fundamental to inhibitor design and evaluation. The diagram below illustrates the fungal sterol biosynthesis pathway, highlighting the critical step catalyzed by CYP51.
Conclusion: Establishing Novelty
The novelty of this compound as a CYP51 inhibitor is a multifactorial assessment. A compelling case for novelty would be built upon demonstrating a superior profile compared to existing therapies. Key differentiators include:
-
Potency and Spectrum: An IC50 and MIC significantly lower than current azoles, particularly against clinically important resistant strains like Candida auris or azole-resistant Aspergillus.
-
Improved Safety Profile: A high selectivity index, indicating a large therapeutic window. This is derived from high CC50 values against mammalian cells and weak inhibition of human CYP450 isoforms, suggesting a lower potential for drug-drug interactions.
-
Resistance-Breaking Activity: Potent activity against fungal strains with known azole resistance mechanisms (e.g., point mutations in the CYP51 gene or overexpression of efflux pumps).
-
Confirmed Mechanism of Action: Clear evidence from sterol profiling that the antifungal effect is mediated through the targeted inhibition of CYP51.
By following the comprehensive investigational plan outlined in this guide, researchers and drug development professionals can systematically generate the robust data package required to validate the novelty and therapeutic potential of new CYP51 inhibitors like this compound, paving the way for the next generation of anti-infective medicines.
References
- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
Preliminary In Vitro Evaluation of a Novel CYP51 Inhibitor: A Technical Guide
Disclaimer: No specific data could be found for a compound designated "CYP51-IN-9" in the public domain at the time of this writing. This document serves as an in-depth technical guide and whitepaper on the core methodologies and data presentation for the preliminary in vitro evaluation of a hypothetical novel inhibitor of Sterol 14α-demethylase (CYP51), a critical enzyme in sterol biosynthesis.[1][2][3] The data presented herein is illustrative and intended to guide researchers, scientists, and drug development professionals in the evaluation of potential CYP51 inhibitors.
Introduction
Sterol 14α-demethylase, encoded by the ERG11 gene in fungi, is a crucial cytochrome P450 enzyme.[1] It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step in the biosynthesis of ergosterol in fungi and cholesterol in mammals.[1][2][4] This functional conservation across kingdoms, coupled with differences in amino acid sequences, makes CYP51 an attractive target for the development of selective antifungal agents.[2][5] The azole class of antifungal drugs, for instance, functions by inhibiting fungal CYP51, thereby disrupting membrane integrity and arresting fungal growth.[4][6][7] This guide outlines the preliminary in vitro evaluation of a novel, hypothetical CYP51 inhibitor, referred to herein as "Compound X".
Quantitative Data Summary
The initial in vitro assessment of Compound X would involve determining its inhibitory potency against the target enzyme and its antifungal activity. The following tables summarize hypothetical quantitative data for such a compound.
Table 1: In Vitro Inhibitory Activity of Compound X against Candida albicans CYP51
| Compound | IC₅₀ (µM) | Ki (µM) | Mode of Inhibition |
| Compound X | 0.085 | 0.032 | Competitive |
| Fluconazole | 0.120 | 0.050 | Competitive |
IC₅₀: The half maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: In Vitro Antifungal Activity of Compound X
| Organism | Strain | Compound X MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.25 | 0.5 |
| Candida glabrata | ATCC 90030 | 1 | 16 |
| Candida krusei | ATCC 6258 | 4 | 64 |
| Cryptococcus neoformans | ATCC 90112 | 0.5 | 1 |
| Aspergillus fumigatus | ATCC 204305 | 2 | 4 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings.
The target CYP51 enzyme is typically expressed heterologously in Escherichia coli for in vitro assays.
-
Cloning and Expression: The full-length cDNA of the target CYP51 (e.g., from C. albicans) is cloned into an expression vector (e.g., pET series) with an N-terminal polyhistidine tag.
-
Culture and Induction: The transformed E. coli are grown in a suitable medium at 37°C to an optical density (OD₆₀₀) of 0.6-0.8.[8] Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is supplemented with a heme precursor like δ-aminolevulinic acid.[8] The culture is further incubated at a lower temperature (e.g., 28°C) for an extended period (e.g., 48 hours).[8]
-
Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and disrupted. The lysate is centrifuged, and the supernatant containing the soluble CYP51 is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[6][9]
-
Protein Quantification: The concentration of purified P450 is determined from its reduced CO-difference spectrum.[10]
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of CYP51.
-
Reconstituted System: The assay is performed in a reconstituted system containing purified CYP51, a P450 reductase (CPR), a lipid environment (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine), and the sterol substrate.[10]
-
Reaction Mixture: A typical reaction mixture in a phosphate buffer (pH 7.4) includes CYP51 (e.g., 0.1 µM), CPR (e.g., 0.2 µM), the lipid, and varying concentrations of the test compound (Compound X) dissolved in a suitable solvent like DMSO.
-
Substrate and Initiation: The reaction is initiated by adding the substrate (e.g., ³H-labeled lanosterol) followed by NADPH to start the enzymatic reaction.[10]
-
Incubation and Termination: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) and then stopped by the addition of an organic solvent like ethyl acetate.[10]
-
Product Analysis: The sterols are extracted, and the substrate and demethylated product are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.[10]
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
The MIC determines the antifungal potency of a compound against various fungal strains.
-
Methodology: The assay is typically performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol for yeasts or M38-A2 for filamentous fungi.[11]
-
Inoculum Preparation: Fungal strains are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared.
-
Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Visualizations
Diagrams are provided to illustrate key pathways and workflows.
References
- 1. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Strategies Targeting CYP51 in Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP51--the omnipotent P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the binding affinity of CYP51-IN-9 to CYP51
An In-Depth Technical Guide to Understanding the Binding Affinity of Inhibitors to CYP51
Introduction
Sterol 14α-demethylase, commonly known as CYP51, is a crucial enzyme in the biosynthesis of sterols, which are essential components of eukaryotic cell membranes.[1][2][3][4] In fungi, the end product of this pathway is ergosterol, while in mammals, it is cholesterol.[5][6] The essential nature of CYP51 makes it a primary target for antifungal and antiparasitic drugs.[1][2][3] Azole antifungals, for instance, work by inhibiting CYP51, thereby disrupting the fungal cell membrane integrity.[5][7][8] This guide provides a comprehensive overview of the methodologies used to characterize the binding affinity of inhibitors to CYP51, using known compounds as examples, as no public data is available for a specific inhibitor designated "CYP51-IN-9".
Quantitative Data on CYP51 Inhibitor Binding
The binding affinity of an inhibitor to CYP51 is typically quantified by its dissociation constant (Kd) or its half-maximal inhibitory concentration (IC50). A lower Kd or IC50 value indicates a higher binding affinity or inhibitory potency, respectively. The following tables summarize the binding affinities of several well-characterized azole inhibitors to CYP51 from Candida albicans (CaCYP51) and Homo sapiens (HsCYP51).
Table 1: Dissociation Constants (Kd) of Azole Inhibitors for C. albicans CYP51 (CaCYP51)
| Inhibitor | Kd (nM) | Reference |
| Clotrimazole | 10 - 26 | [9] |
| Econazole | 1.3 ± 0.4 | [10] |
| Itraconazole | 10 - 26 | [9] |
| Ketoconazole | 10 - 26 | [9] |
| Fluconazole | ~30,500 (for HsCYP51), 10-56 (for CaCYP51) | [11] |
| Voriconazole | ~2,300 (for HsCYP51), 10-56 (for CaCYP51) | [11] |
Table 2: Comparison of Inhibitor Affinity for Fungal vs. Human CYP51
| Inhibitor | CaCYP51 Kd (nM) | Δ60HsCYP51 Kd (nM) | Selectivity (Hs/Ca) | Reference |
| Epoxiconazole | 22 - 68 | 115 - 359 | 5-fold | [11] |
| Propiconazole | 22 - 68 | 115 - 359 | 9-fold | [11] |
| Prochloraz | 22 - 68 | 115 - 359 | 7-fold | [11] |
| Tebuconazole | 22 - 68 | 115 - 359 | 3-fold | [11] |
| Triadimenol | 22 - 68 | 115 - 359 | 5-fold | [11] |
Experimental Protocols
The determination of inhibitor binding affinity to CYP51 involves several key experimental procedures.
Recombinant CYP51 Expression and Purification
The first step is to obtain a sufficient quantity of purified CYP51 protein. This is typically achieved through heterologous expression in Escherichia coli.[10]
-
Cloning: The gene encoding the target CYP51 (e.g., from C. albicans) is cloned into an expression vector.
-
Expression: The vector is transformed into an E. coli expression strain. Protein expression is induced, often with Isopropyl β-D-1-thiogalactopyranoside (IPTG).[10]
-
Purification: The cells are harvested, lysed, and the recombinant CYP51 is purified from the cell lysate, commonly using affinity chromatography (e.g., Ni-NTA agarose).[7]
Spectrophotometric Titration for Kd Determination
Spectrophotometric titration is a direct method to measure the binding of a ligand to a heme-containing protein like CYP51. The binding of an inhibitor to the heme iron in the active site of CYP51 induces a characteristic spectral shift.[10]
-
Principle: Azole inhibitors coordinate with the heme iron of CYP51, causing a change in the absorbance spectrum, known as a type II spectral shift.[10] This shift is characterized by a peak and a trough in the difference spectrum.
-
Procedure:
-
A solution of purified CYP51 at a known concentration is placed in two cuvettes to record a baseline spectrum.[10]
-
Increasing concentrations of the inhibitor are added to the sample cuvette, while an equal volume of solvent is added to the reference cuvette.
-
The difference spectrum is recorded after each addition.
-
The change in absorbance at the peak and trough is plotted against the inhibitor concentration.
-
The dissociation constant (Kd) is determined by fitting the resulting saturation curve to a binding equation.[10]
-
Enzyme Inhibition Assay for IC50 Determination
Enzyme inhibition assays measure the effect of an inhibitor on the catalytic activity of CYP51. The IC50 value is the concentration of inhibitor required to reduce the enzyme activity by 50%.
-
CYP51 Reconstitution Assay:
-
A reaction mixture is prepared containing purified CYP51, a cytochrome P450 reductase (CPR) as an electron donor, and a lipid environment to mimic the endoplasmic reticulum membrane.[12]
-
The substrate (e.g., lanosterol) is added to the mixture.[11]
-
The reaction is initiated by the addition of NADPH.[12]
-
The reaction is allowed to proceed for a set time and then stopped.
-
The product is extracted and quantified, typically using HPLC.[12]
-
To determine the IC50, the assay is performed with a range of inhibitor concentrations, and the enzyme activity is measured for each.[9]
-
-
Fluorescence-Based Inhibition Assay: This is a higher-throughput method suitable for screening large numbers of compounds.[13][14]
-
A fluorogenic probe that acts as a substrate for CYP51 is used.[14]
-
The enzymatic reaction converts the non-fluorescent probe into a fluorescent product.
-
The rate of fluorescence increase is proportional to the enzyme activity.
-
The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50.[14]
-
Visualizations
Workflow for Assessing CYP51 Inhibitor Binding Affinity
References
- 1. Binding of a physiological substrate causes large-scale conformational reorganization in cytochrome P450 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Strategies Targeting CYP51 in Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity | BioWorld [bioworld.com]
- 9. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Azole Identity of CYP51-IN-9: A Technical Overview
For Immediate Release
Shanghai, China – December 8, 2025 – In the landscape of antifungal drug discovery, the sterol 14α-demethylase (CYP51) enzyme remains a critical target. This technical guide delves into the chemical classification of the inhibitor CYP51-IN-9, providing an in-depth analysis for researchers, scientists, and drug development professionals.
This compound belongs to the triazole family of compounds. Specifically, it is an analog of the widely-used antifungal drug, Fluconazole.[1] This classification is pivotal for understanding its mechanism of action, which involves the inhibition of the CYP51 enzyme, a key player in the ergosterol biosynthesis pathway essential for fungal cell membrane integrity.
Core Compound Identification
| Identifier | Value | Source |
| Compound Name | This compound | MedchemExpress |
| Chemical Family | Triazole | [1] |
| Analogue Of | Fluconazole | [1] |
| CAS Number | 1155361-07-1 | [1] |
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
This compound, as a triazole-based inhibitor, targets the cytochrome P450 enzyme CYP51. This enzyme is a crucial component of the fungal ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
The inhibitory action of triazole compounds like this compound involves the nitrogen atom in the triazole ring binding to the heme iron atom in the active site of the CYP51 enzyme. This interaction prevents the enzyme from catalyzing the demethylation of lanosterol, a critical step in the conversion of lanosterol to ergosterol. The disruption of ergosterol production leads to the accumulation of toxic sterol intermediates and compromises the structural integrity of the fungal cell membrane, ultimately inhibiting fungal growth.
Experimental Protocols
The synthesis and biological evaluation of this compound and its analogs are detailed in the work by Chai et al. (2009). The general experimental workflow for identifying and characterizing such inhibitors is outlined below.
Synthesis of Triazole Derivatives
The synthesis of novel triazole derivatives, as described for analogs of this compound, typically involves a multi-step reaction sequence. A common route includes the reaction of a substituted epoxide with 1,2,4-triazole, followed by the introduction of various side chains to explore the structure-activity relationship. The purification and characterization of the final compounds are generally performed using techniques such as column chromatography, NMR spectroscopy, and mass spectrometry. For specific details, refer to the primary literature.[1]
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) is a standard protocol for this assay.
Quantitative Data
The primary literature reports the antifungal activity of a series of novel triazole derivatives. While specific data for a compound explicitly named "this compound" is not detailed in the referenced publication under that exact name, the paper describes the biological activity of a series of related compounds. For instance, "compound 1i" (which MedchemExpress links to this compound) is cited as a potent antifungal agent.[1]
| Compound | Target Organism | MIC (µg/mL) |
| Compound 1i (this compound) | Microsporum gypseum | 62.5 (MIC80) |
| Candida albicans | 62.5 (MIC80) |
Note: MIC80 represents the minimum inhibitory concentration required to inhibit the growth of 80% of organisms.
Conclusion
This compound is a member of the triazole family of antifungal agents, designed as an analog of Fluconazole to inhibit the fungal CYP51 enzyme. Its mechanism of action is consistent with other azole antifungals, involving the disruption of ergosterol biosynthesis, which is critical for fungal cell membrane integrity. The development of such targeted inhibitors underscores the importance of the CYP51 enzyme as a validated and promising target in the ongoing search for novel and effective antifungal therapies. Further investigation into the structure-activity relationships of this and related compounds will be instrumental in designing next-generation antifungals with improved potency and broader spectrum of activity.
References
Initial Research Findings on CYP51-IN-9: A Data Gap
Despite a comprehensive search of publicly available scientific databases and recent publications, no specific information, quantitative data, or experimental protocols could be found for a compound designated "CYP51-IN-9". This suggests that "this compound" may be an internal compound identifier not yet disclosed in public literature, a very recent discovery not yet indexed, or a possible misnomer.
The enzyme target, Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a well-established and critical enzyme in the sterol biosynthesis pathway of fungi, protozoa, and mammals. It serves as the primary target for azole antifungal drugs and is a subject of intense research for the development of new therapeutic agents.
While a wealth of information exists on CYP51 and its various inhibitors, the absence of any specific data for "this compound" prevents the creation of the requested in-depth technical guide.
Alternative Well-Characterized CYP51 Inhibitors
To fulfill the user's request for a detailed technical guide on a novel CYP51 inhibitor, we propose focusing on a well-documented alternative compound for which substantial public data is available. Potential candidates include recently developed non-azole inhibitors that have been the subject of detailed structural and functional studies. Two such examples are VT-1161 (Oteseconazole) and VT-1598 , which have published data on their inhibitory activity, binding affinities, and selectivity.
A comprehensive guide on one of these, or another well-characterized inhibitor, would allow for the detailed data presentation, experimental protocols, and visualizations as originally requested.
General Overview of CYP51 Function and Inhibition
Function of CYP51
CYP51 is a crucial enzyme in the biosynthesis of essential sterols, such as ergosterol in fungi and cholesterol in mammals. It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step for the structural integrity and function of cell membranes.
Mechanism of Inhibition
The most common class of CYP51 inhibitors are the azoles. These compounds contain a nitrogen-containing heterocyclic ring that coordinates with the heme iron atom in the active site of the CYP51 enzyme. This binding event prevents the natural substrate from accessing the active site, thereby blocking the demethylation process and halting sterol biosynthesis. The disruption of the cell membrane ultimately leads to cell growth inhibition and death.
Signaling Pathway Context
The sterol biosynthesis pathway, in which CYP51 is a key player, is a fundamental metabolic pathway. Its end products, sterols, are not only structural components of membranes but also precursors for signaling molecules like steroid hormones.
Below is a generalized diagram representing the sterol biosynthesis pathway and the point of inhibition by CYP51 inhibitors.
We recommend proceeding with a detailed investigation of a specific, publicly documented CYP51 inhibitor to provide the in-depth technical guide as requested. Please specify if you have an alternative compound of interest or if you would like us to proceed with a well-characterized example such as VT-1161.
Methodological & Application
Application Notes and Protocols for In Vitro Assay of CYP51-IN-9
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols in eukaryotes and a key target for antifungal and antiprotozoal drugs.[1][2][3] The development of novel inhibitors for CYP51 is an active area of research. These application notes provide a detailed protocol for the in vitro evaluation of CYP51 inhibitors, with a focus on a hypothetical inhibitor, CYP51-IN-9. The protocols described are based on established methods for characterizing CYP51 inhibition.[3][4][5]
I. Quantitative Data Summary
The following table summarizes typical quantitative data obtained from in vitro assays of known CYP51 inhibitors. This serves as a reference for the expected range of values when testing new compounds like this compound.
| Inhibitor | Target Organism/Enzyme | Assay Type | Substrate | IC50 (µM) | Reference |
| Ketoconazole | Homo sapiens CYP51 | Reconstituted Enzyme Assay | Lanosterol | > 25 (94.6% inhibition at 5 µM) | [5] |
| Fluconazole | Aspergillus fumigatus CYP51A | Reconstituted Enzyme Assay | Eburicol | 17 | [4] |
| Fluconazole | Aspergillus fumigatus CYP51B | Reconstituted Enzyme Assay | Eburicol | 0.50 | [4] |
| Voriconazole | Aspergillus fumigatus CYP51A | Reconstituted Enzyme Assay | Eburicol | 0.16 - 0.38 | [4] |
| Itraconazole | Aspergillus fumigatus CYP51A | Reconstituted Enzyme Assay | Eburicol | 0.16 - 0.38 | [4] |
| Posaconazole | Aspergillus fumigatus CYP51A | Reconstituted Enzyme Assay | Eburicol | 0.16 - 0.38 | [4] |
| Itraconazole | Candida albicans CYP51 | Reconstituted Enzyme Assay | Lanosterol | 0.4 - 0.6 | [3] |
| Ketoconazole | Candida albicans CYP51 | Reconstituted Enzyme Assay | Lanosterol | 0.4 - 0.6 | [3] |
| Tebuconazole | Δ60HsCYP51 | Reconstituted Enzyme Assay | Lanosterol | ~30 | [3] |
| Acetylsalicylic Acid | Candida CYP51 | Surface Plasmon Resonance | - | 18 - 126 (Kd) | [6] |
| Ibuprofen | Candida CYP51 | Surface Plasmon Resonance | - | 18 - 126 (Kd) | [6] |
| Haloperidol | Candida CYP51 | Surface Plasmon Resonance | - | 18 - 126 (Kd) | [6] |
II. Experimental Protocols
A. Protocol for Recombinant Human CYP51A1 Expression and Purification
This protocol describes the expression and purification of recombinant human CYP51A1, which is essential for the subsequent in vitro assays.
1. Expression:
-
Human CYP51A1 cDNA is cloned into a suitable expression vector (e.g., pCW) with a C-terminal His-tag.[7]
-
The construct is transformed into E. coli cells (e.g., DH5α).
-
A starter culture is grown overnight and then used to inoculate a larger volume of Terrific Broth.
-
Protein expression is induced with IPTG at a suitable temperature and duration.
-
Cells are harvested by centrifugation and stored at -80°C.
2. Purification:
-
The cell pellet is resuspended in a lysis buffer containing protease inhibitors.
-
Cells are lysed by sonication on ice.
-
The lysate is centrifuged to pellet cell debris.
-
The supernatant containing the soluble CYP51A1 is loaded onto a Ni-NTA agarose affinity column.[8]
-
The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
The His-tagged CYP51A1 is eluted with a buffer containing a high concentration of imidazole.[8]
-
The purified protein is dialyzed against a storage buffer and the concentration is determined using the carbon monoxide difference spectrum.[4]
B. Protocol for CYP51 Reconstitution and Inhibition Assay
This protocol details the steps to reconstitute the enzymatic activity of CYP51 and to measure the inhibitory effect of this compound.
1. Reagents:
-
Purified recombinant human CYP51A1.[2]
-
Purified recombinant human NADPH-cytochrome P450 reductase (CPR).[2]
-
L-α-1,2-dilauroyl-sn-glycerophosphocholine (DLPC).[2]
-
Isocitrate dehydrogenase.[2]
-
Sodium isocitrate.[2]
-
NADPH.
-
Potassium phosphate buffer (pH 7.2).[2]
-
This compound (test inhibitor).
-
Known CYP51 inhibitor (e.g., ketoconazole) as a positive control.
-
Solvent for inhibitor (e.g., DMSO).
2. Assay Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, glycerol, CYP51A1 (e.g., 0.5 µM), CPR (e.g., 1.0 µM), DLPC (e.g., 100 µM), isocitrate dehydrogenase, and sodium isocitrate.[2][4]
-
Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (solvent only) and a positive control (known inhibitor).
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).[4]
-
Initiate the reaction by adding the substrate, lanosterol (e.g., 50 µM).[5]
-
Start the enzymatic reaction by adding NADPH (e.g., 4 mM).[4]
-
Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).[9]
3. Product Analysis:
-
Extract the sterols from the reaction mixture with an organic solvent like ethyl acetate.[8]
-
Dry the organic phase and resuspend the residue in a suitable solvent (e.g., methanol).[9]
-
Analyze the formation of the demethylated product from lanosterol using reverse-phase HPLC or GC-MS.[8][9]
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
C. Protocol for CYP51 Spectral Binding Assay
This assay is used to determine if this compound binds to the active site of CYP51 by observing spectral shifts of the P450 ferric heme Soret band.[1]
1. Reagents:
-
Purified recombinant CYP51A1.
-
Potassium phosphate buffer (pH 7.2).
-
This compound.
-
Known type I (substrate-like) and type II (inhibitor-like) ligands as controls.
2. Assay Procedure:
-
Record the baseline absorbance spectrum of a solution of purified CYP51 in a suitable buffer from 350 to 500 nm.
-
Add increasing concentrations of this compound to the cuvette.
-
After each addition, mix and record the spectrum again.
-
Observe the changes in the Soret peak. A shift to a shorter wavelength (around 390 nm) indicates a type I binding mode (substrate-like), while a shift to a longer wavelength (around 430 nm) with a trough around 390-410 nm indicates a type II binding mode (inhibitor-like).[1]
3. Data Analysis:
-
Calculate the spectral shift (ΔA = Amax - Amin) for each inhibitor concentration.
-
Determine the dissociation constant (Kd) by plotting the spectral shift against the inhibitor concentration and fitting the data to a binding isotherm.
III. Visualizations
A. Signaling Pathway
Caption: Simplified sterol biosynthesis pathway showing the role of CYP51 and its inhibition.
B. Experimental Workflow
Caption: Workflow for the CYP51 in vitro inhibition assay.
C. Logical Relationship of Assay Components
Caption: Interrelationship of components in the CYP51 enzymatic assay.
References
- 1. Small-Molecule Scaffolds for CYP51 Inhibitors Identified by High-Throughput Screening and Defined by X-Ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 7. caymanchem.com [caymanchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYP51-IN-9 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYP51-IN-9 is a small molecule inhibitor of Lanosterol 14α-demethylase (CYP51), a critical enzyme in the sterol biosynthesis pathway. In fungi, CYP51 is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. In mammals, the orthologous enzyme is involved in the production of cholesterol. Inhibition of CYP51 disrupts membrane integrity and function, leading to cell growth arrest and apoptosis.[1][2] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its inhibitory activity and downstream cellular effects.
Mechanism of Action
This compound, as an inhibitor of CYP51, is expected to block the conversion of lanosterol to 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol in the cholesterol biosynthesis pathway in mammalian cells, or the equivalent step in fungal ergosterol synthesis.[3] This disruption leads to the accumulation of lanosterol and other upstream sterol intermediates and a depletion of downstream sterols like cholesterol.[4] The alteration of the cellular sterol profile affects membrane fluidity, the function of membrane-bound proteins, and can trigger various cellular stress responses, ultimately impacting cell viability and proliferation.[5]
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols. Researchers should populate these tables with their own experimental results.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | IC50 (µM) | Assay Type | Incubation Time (h) |
| e.g., A549 | User Defined | MTT Assay | 72 |
| e.g., MCF-7 | User Defined | CellTiter-Glo® | 72 |
| e.g., HepG2 | User Defined | Resazurin Assay | 48 |
| e.g., C. albicans | User Defined | Broth Microdilution | 48 |
Table 2: Effect of this compound on Sterol Composition
| Cell Line | Treatment | Lanosterol (% of Total Sterols) | Cholesterol (% of Total Sterols) |
| e.g., HEK293 | Vehicle Control | User Defined | User Defined |
| e.g., HEK293 | This compound (IC50) | User Defined | User Defined |
| e.g., HEK293 | This compound (10x IC50) | User Defined | User Defined |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[6]
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration range is 0.01 to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[6]
Protocol 2: Sterol Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the analysis of cellular sterol composition to confirm the on-target effect of this compound.[7][8]
Materials:
-
Cell line of interest cultured in appropriate flasks or plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Saponification reagent (e.g., methanolic KOH)
-
Solvent for sterol extraction (e.g., hexane)
-
Derivatization reagent (e.g., BSTFA + 1% TMCS)
-
Internal standard (e.g., epicoprostanol)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., IC50 and 10x IC50) and a vehicle control for a specified period (e.g., 24-48 hours).
-
Harvest the cells by scraping or trypsinization, wash with PBS, and determine the cell number.
-
Perform a total lipid extraction using a standard method such as the Folch extraction.[9]
-
Saponify the lipid extract to hydrolyze esterified sterols.
-
Extract the non-saponifiable lipids (containing free sterols) with an organic solvent like hexane.
-
Evaporate the solvent and derivatize the sterols to make them volatile for GC analysis (e.g., silylation).
-
Inject the derivatized sample into the GC-MS system for separation and detection.
-
Identify and quantify individual sterols by comparing their retention times and mass spectra to those of authentic standards.
-
Normalize the sterol amounts to the cell number and the internal standard.
Protocol 3: Western Blot Analysis of Downstream Signaling
Inhibition of CYP51 and the resulting alteration in membrane composition can affect cellular signaling pathways. This protocol provides a general method to assess changes in key signaling proteins. Depletion of cholesterol has been shown to impact pathways such as WNT/NFKB/SMAD signaling.[4]
Materials:
-
Cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound as described in the previous protocols.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[10]
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. The provided data tables are for illustrative purposes, and the user must generate their own data. This compound is intended for Research Use Only.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A gas chromatography–mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for CYP51-IN-9 in Fungal Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CYP51-IN-9, a potent inhibitor of fungal lanosterol 14α-demethylase (CYP51), in studies investigating fungal resistance mechanisms. The protocols outlined below are based on established methodologies for evaluating antifungal compounds.
Introduction
This compound is a fluconazole analog designed for enhanced inhibitory activity against fungal CYP51, a critical enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell growth inhibition or death. The emergence of fungal resistance to existing azole antifungals necessitates the development and characterization of novel inhibitors like this compound to understand and overcome these resistance mechanisms.
The primary mechanisms of azole resistance in fungi include:
-
Point mutations in the ERG11 gene (encoding CYP51): These mutations can alter the enzyme's active site, reducing the binding affinity of azole drugs.
-
Overexpression of the ERG11 gene: Increased production of the CYP51 enzyme can overcome the inhibitory effect of the drug.
-
Efflux pump overexpression: Fungal cells can actively pump the antifungal drug out, reducing its intracellular concentration.
-
Alterations in the ergosterol biosynthesis pathway: Fungi may develop bypass mechanisms or utilize alternative sterols.
This compound serves as a valuable research tool to probe these resistance mechanisms, characterize the susceptibility of resistant fungal strains, and aid in the development of next-generation antifungal therapies.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-(4-bromobenzyl)-N-ethylamino)-2-propanol |
| Molecular Formula | C₂₁H₂₁BrF₂N₄O |
| Molecular Weight | 463.32 g/mol |
| CAS Number | 1155361-07-1 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Note: For experimental use, it is recommended to prepare a stock solution in 100% DMSO and dilute to the final concentration in the appropriate culture medium. Ensure the final DMSO concentration is non-toxic to the fungal cells (typically ≤1%).
Data Presentation: In Vitro Antifungal Activity of this compound and Analogs
The following table summarizes the Minimum Inhibitory Concentration (MIC₈₀) values of this compound (designated as compound 1i in the source literature) and other analogs against a panel of pathogenic fungi. The MIC₈₀ is the lowest concentration of the compound that inhibits 80% of fungal growth compared to a drug-free control.
| Compound | C. albicans | C. neoformans | T. rubrum | M. gypseum | A. fumigatus |
| This compound (1i) | 62.5 ng/mL | 1.0 µg/mL | 1.0 µg/mL | 62.5 ng/mL | > 128 µg/mL |
| Fluconazole (Control) | 0.5 µg/mL | 8.0 µg/mL | 16.0 µg/mL | 4.0 µg/mL | > 128 µg/mL |
| Itraconazole (Control) | 15.6 ng/mL | 0.25 µg/mL | 62.5 ng/mL | 0.5 µg/mL | 2.0 µg/mL |
Data extracted from Chai X, et al. Eur J Med Chem. 2009 May;44(5):1913-20.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for antifungal susceptibility testing of yeasts.
Materials:
-
This compound
-
Fluconazole (control)
-
Itraconazole (control)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile, DMSO
-
Sterile saline (0.85%)
-
Spectrophotometer or microplate reader (530 nm)
-
Hemocytometer or other cell counting device
Procedure:
-
Preparation of Fungal Inoculum: a. Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the suspension to a cell density of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer (by adjusting to a specific optical density) or a hemocytometer. d. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1 x 10³ to 5 x 10³ cells/mL.
-
Preparation of Drug Dilutions: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). b. Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of working concentrations (e.g., from 256 µg/mL to 0.125 µg/mL). c. Prepare similar dilutions for the control antifungals.
-
Assay Setup: a. In a sterile 96-well microtiter plate, add 100 µL of each drug dilution to the appropriate wells. b. Add 100 µL of the prepared fungal inoculum to each well containing the drug. c. Include a growth control well (100 µL of inoculum + 100 µL of drug-free medium) and a sterility control well (200 µL of drug-free medium).
-
Incubation: a. Incubate the plates at 35°C for 24-48 hours.
-
Determination of MIC₈₀: a. After incubation, visually inspect the plates or measure the optical density (OD) at 530 nm using a microplate reader. b. The MIC₈₀ is the lowest drug concentration that causes an 80% reduction in turbidity compared to the growth control.
Visualizations
Signaling Pathway: Ergosterol Biosynthesis and Inhibition by this compound
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship: Fungal Resistance Mechanisms to Azoles
Caption: Common mechanisms of fungal resistance to azole antifungals.
References
Application of Novel Inhibitors in Structural Biology Studies of CYP51: A Representative Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 14α-sterol demethylase (CYP51) is a critical enzyme in the biosynthesis of sterols in fungi, protozoa, and mammals, making it a well-established target for antifungal and antiparasitic drugs.[1][2][3][4] Structural biology, particularly X-ray crystallography, has been instrumental in elucidating the binding modes of various inhibitors to CYP51, thereby guiding the structure-based design of new and more potent therapeutic agents.[1][5] While specific public data for a compound designated "CYP51-IN-9" is not available, this document provides a comprehensive application note and detailed protocols for the structural and biochemical characterization of novel CYP51 inhibitors, using the well-characterized inhibitor fluconazole and the protozoan pathogen Trypanosoma cruzi CYP51 (TcCYP51) as a representative example. These protocols can be adapted for the study of new chemical entities targeting CYP51.
Principle of CYP51 Inhibition and Structural Elucidation
CYP51 catalyzes the removal of the 14α-methyl group from sterol precursors, a key step in ergosterol (fungi) and cholesterol (mammals) biosynthesis.[2][6][7] Azole-based inhibitors, such as fluconazole, function by coordinating their heterocyclic nitrogen atom to the heme iron in the active site of CYP51, thereby blocking substrate access and halting sterol production.[2][8] Determining the crystal structure of a CYP51-inhibitor complex provides atomic-level insights into the binding interactions, revealing key residues and structural features that contribute to inhibitor potency and selectivity. This information is invaluable for optimizing lead compounds in drug discovery programs.[1][3]
Quantitative Data Summary
The following table summarizes representative quantitative data for the interaction of various inhibitors with CYP51 from different organisms. This data is crucial for comparing the potency and selectivity of new inhibitors like "this compound".
| Inhibitor | Target Organism/Enzyme | Assay Type | IC50 (µM) | Ki (µM) | PDB Code | Reference |
| Fluconazole | Mycobacterium tuberculosis CYP51 | Spectral Binding | - | - | 1EA1 | [2] |
| VNI | Trypanosoma cruzi CYP51 | Enzyme Inhibition | - | <0.01 | 2WUZ | [3] |
| Ketoconazole | Candida albicans CYP51 | Enzyme Inhibition | 0.03 | - | 5V5Z | [9] |
| Itraconazole | Aspergillus fumigatus CYP51 | Enzyme Inhibition | 0.02 | - | 4UYL | [1] |
| Posaconazole | Candida albicans CYP51 | Enzyme Inhibition | 0.003 | - | 5FSA | [9] |
Note: The table presents a selection of publicly available data. Researchers should perform their own assays to determine the specific activity of their compounds.
Experimental Protocols
Protein Expression and Purification of T. cruzi CYP51 (TcCYP51)
This protocol describes the heterologous expression of full-length TcCYP51 in Escherichia coli, a common method for producing sufficient quantities of the enzyme for structural studies.[9]
Workflow for Protein Production:
Figure 1: Workflow for TcCYP51 expression and purification.
Methodology:
-
Gene Synthesis and Cloning: Synthesize the full-length gene for TcCYP51 with codon optimization for E. coli expression. Clone the gene into a suitable expression vector, such as pCW, containing an N-terminal His-tag for purification.
-
Transformation and Expression: Transform the expression plasmid into a competent E. coli strain (e.g., DH5α for plasmid propagation and C41(DE3) for expression). Grow the cells in Terrific Broth at 37°C to an OD600 of ~1.0. Cool the culture to 28°C and induce protein expression with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for 48 hours.
-
Cell Lysis and Solubilization: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a detergent (e.g., 1% sodium cholate) to solubilize the membrane-bound CYP51.
-
Chromatography:
-
Affinity Chromatography: Load the solubilized protein onto a Ni-NTA resin. Wash the column extensively and elute the His-tagged TcCYP51 with an imidazole gradient.
-
Ion Exchange Chromatography: Further purify the protein using an anion-exchange column (e.g., Q-Sepharose) to remove nucleic acids and other contaminants.
-
Size Exclusion Chromatography: As a final polishing step, use a size-exclusion column (e.g., Superdex 200) to obtain a homogenous protein sample.
-
-
Purity Assessment: Analyze the purity of the final protein sample by SDS-PAGE. The protein should appear as a single band at the expected molecular weight.
Co-crystallization of TcCYP51 with an Inhibitor
This protocol outlines the steps for obtaining crystals of the TcCYP51-inhibitor complex suitable for X-ray diffraction.
Workflow for Co-crystallization:
Figure 2: Workflow for co-crystallization and data collection.
Methodology:
-
Complex Formation: Incubate the purified TcCYP51 (typically at 10-15 mg/mL) with a 3- to 5-fold molar excess of the inhibitor (e.g., fluconazole, or the new compound "this compound") for at least 1 hour on ice to ensure complex formation.
-
Crystallization Screening: Use a high-throughput screening approach with commercially available crystallization screens (e.g., from Hampton Research, Qiagen) to identify initial crystallization conditions. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Optimization: Once initial hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals from the drop and briefly soak them in a cryoprotectant solution (typically the mother liquor supplemented with 20-25% glycerol or ethylene glycol) to prevent ice formation during flash-cooling.
-
Flash-cooling: Flash-cool the crystals in liquid nitrogen for storage and transport to a synchrotron facility.
X-ray Diffraction Data Collection and Structure Determination
This protocol provides a general overview of the final steps in determining the three-dimensional structure of the CYP51-inhibitor complex.
Logical Flow of Structure Determination:
Figure 3: Logical flow of crystallographic structure determination.
Methodology:
-
Data Collection: Collect X-ray diffraction data from the cryo-cooled crystals at a synchrotron beamline.
-
Data Processing: Process the diffraction images to index, integrate, and scale the reflection data using software such as XDS or HKL2000.
-
Structure Solution: Solve the phase problem using molecular replacement with a previously determined CYP51 structure as a search model (e.g., PDB ID: 2WUZ for TcCYP51).
-
Model Building and Refinement: Build the atomic model of the CYP51-inhibitor complex into the electron density map using software like Coot.[9] Refine the model using crystallographic refinement programs such as Phenix or Refmac5.
-
Structure Validation: Validate the final model using tools like MolProbity to check for geometric and stereochemical correctness.
-
Deposition: Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).
Signaling Pathway Context
The following diagram illustrates the position of CYP51 in the fungal ergosterol biosynthesis pathway, the target of many antifungal agents.
Figure 4: Simplified ergosterol biosynthesis pathway highlighting CYP51.
Conclusion
The structural elucidation of CYP51-inhibitor complexes is a cornerstone of modern antifungal and antiparasitic drug discovery. The protocols and data presented here provide a comprehensive framework for researchers and scientists to characterize novel inhibitors, such as the hypothetical "this compound". By following these methodologies, it is possible to gain deep insights into the molecular basis of inhibitor binding, which is essential for the rational design of next-generation therapeutics targeting the crucial CYP51 enzyme.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. pnas.org [pnas.org]
- 3. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 7. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Antifungal Screening of CYP51-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergosterol is an essential component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex process involving multiple enzymatic steps, making it an attractive target for antifungal drug development. One of the key enzymes in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene, also known as CYP51. Inhibition of CYP51 disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately fungal cell death.[1][2][3] This makes CYP51 a primary target for azole antifungals, the most widely used class of antifungal drugs.[4][5]
These application notes provide a comprehensive experimental design for the antifungal screening of a novel investigational compound, CYP51-IN-9, targeting the fungal CYP51 enzyme. The protocols outlined below cover in vitro and in cell-based assays to determine the compound's efficacy, selectivity, and mechanism of action.
Fungal Ergosterol Biosynthesis Pathway
The fungal ergosterol biosynthesis pathway is a vital process for fungal survival. It begins with the cyclization of squalene to lanosterol. Lanosterol then undergoes a series of demethylations, isomerizations, and desaturations to form ergosterol. CYP51 catalyzes the critical step of removing the 14α-methyl group from lanosterol.[3] Inhibition of this step is a key mechanism for many antifungal drugs.[6]
Caption: Fungal Ergosterol Biosynthesis Pathway highlighting the role of CYP51.
Experimental Protocols
A tiered approach is recommended for the comprehensive evaluation of this compound. This involves progressing from target-based enzymatic assays to cell-based antifungal susceptibility testing.
In Vitro CYP51 Enzyme Inhibition Assay
This assay directly measures the inhibitory activity of this compound against the purified fungal CYP51 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against fungal CYP51.
Materials:
-
Recombinant purified fungal CYP51 (e.g., from Candida albicans or Aspergillus fumigatus)
-
CYP51 substrate (e.g., lanosterol)
-
NADPH-cytochrome P450 reductase
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound (test compound)
-
Positive control inhibitor (e.g., ketoconazole, fluconazole)
-
96-well microplates
-
Spectrophotometer or fluorometer
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.
-
Add serial dilutions of this compound to the wells. Include wells with a positive control inhibitor and a no-inhibitor control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the CYP51 substrate and NADPH.
-
Monitor the reaction kinetics by measuring the oxidation of NADPH at 340 nm or by using a fluorescent probe.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution)
This whole-cell assay determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of various fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 is a reference method for yeasts.[7]
Objective: To determine the MIC of this compound against a panel of clinically relevant fungal species.
Materials:
-
Fungal isolates (e.g., Candida albicans, Candida auris, Aspergillus fumigatus, Cryptococcus neoformans)
-
Standardized fungal inoculum
-
RPMI-1640 medium
-
This compound (test compound)
-
Positive control antifungal (e.g., fluconazole, voriconazole)
-
96-well microplates
-
Incubator
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, perform serial twofold dilutions of this compound in RPMI-1640 medium.
-
Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Visually or spectrophotometrically determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[7]
Experimental Workflow
The following diagram illustrates the overall workflow for the antifungal screening of this compound.
Caption: Antifungal screening workflow for a novel CYP51 inhibitor.
Data Presentation
Quantitative data from the experimental assays should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: In Vitro CYP51 Enzyme Inhibition Data
| Compound | Fungal CYP51 Source | IC50 (µM) |
| This compound | Candida albicans | [Insert Value] |
| This compound | Aspergillus fumigatus | [Insert Value] |
| Ketoconazole | Candida albicans | [Insert Value] |
| Ketoconazole | Aspergillus fumigatus | [Insert Value] |
Table 2: Antifungal Susceptibility Data (MICs in µg/mL)
| Fungal Species | This compound | Fluconazole | Voriconazole |
| Candida albicans (ATCC 90028) | [Insert Value] | [Insert Value] | [Insert Value] |
| Candida auris (Clinical Isolate) | [Insert Value] | [Insert Value] | [Insert Value] |
| Aspergillus fumigatus (ATCC 204305) | [Insert Value] | [Insert Value] | [Insert Value] |
| Cryptococcus neoformans (H99) | [Insert Value] | [Insert Value] | [Insert Value] |
Selectivity and Mechanism of Action
To be a viable drug candidate, this compound should exhibit high selectivity for the fungal CYP51 enzyme over its human ortholog to minimize potential side effects.[5]
Human CYP51 Inhibition Assay
A similar in vitro enzyme inhibition assay as described for the fungal enzyme should be performed using purified human CYP51. The ratio of the human CYP51 IC50 to the fungal CYP51 IC50 provides the selectivity index. A higher selectivity index is desirable.
Sterol Profile Analysis
To confirm that the antifungal activity of this compound is due to the inhibition of ergosterol biosynthesis, the sterol composition of fungal cells treated with the compound can be analyzed using gas chromatography-mass spectrometry (GC-MS). A decrease in ergosterol levels and an accumulation of lanosterol and other 14α-methylated sterols would confirm the on-target activity of the compound.
Conclusion
The experimental design detailed in these application notes provides a robust framework for the initial antifungal screening of the novel CYP51 inhibitor, this compound. By following these protocols, researchers can effectively evaluate the compound's potency, spectrum of activity, and mechanism of action, thereby guiding further drug development efforts.
References
- 1. What are CYP51A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 4. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of CYP51-IN-9 Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive set of protocols for the in vitro characterization of CYP51-IN-9, a novel investigational inhibitor of sterol 14α-demethylase (CYP51), against the opportunistic fungal pathogen Candida albicans. The following protocols are based on established methodologies, including those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of data.
Introduction
Candida albicans is a major human fungal pathogen, causing both mucosal and life-threatening systemic infections, particularly in immunocompromised individuals. A key virulence factor and a critical component of the fungal cell membrane is ergosterol. The biosynthesis of ergosterol is a primary target for antifungal drugs. Azoles, a major class of antifungals, function by inhibiting the cytochrome P450 enzyme sterol 14α-demethylase (encoded by the ERG11 gene), which is a crucial step in the conversion of lanosterol to ergosterol.[1][2] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[2]
This compound is a novel investigational molecule designed to inhibit the C. albicans CYP51 enzyme. This document outlines a series of in vitro assays to determine its antifungal activity, mechanism of action, and potential for cytotoxicity.
Ergosterol Biosynthesis Pathway and the Target of this compound
The ergosterol biosynthesis pathway in C. albicans is a complex, multi-step process. This compound is hypothesized to inhibit Erg11p, the protein product of the ERG11 gene, which catalyzes the 14α-demethylation of lanosterol.[1][3][4] Disruption of this step is a well-validated strategy for antifungal therapy.
Figure 1: Simplified ergosterol biosynthesis pathway in Candida albicans and the inhibitory action of this compound.
Experimental Protocols
The following protocols are designed to assess the antifungal properties of this compound. It is recommended to use a quality control strain of C. albicans (e.g., ATCC 90028) for which expected MIC ranges for standard antifungals are known.
This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.[5][6]
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of C. albicans.
Materials:
-
Candida albicans strain(s)
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Fluconazole (as a control)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture C. albicans on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of this compound in RPMI 1640 in a 96-well plate. The final concentration range should be sufficient to determine the MIC. A typical range might be 0.015 to 16 µg/mL.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Prepare a similar dilution series for fluconazole as a positive control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well containing 100 µL of the drug dilution.
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.[7] This can be determined visually or by reading the optical density at 530 nm.
-
Figure 2: Workflow for the broth microdilution MIC assay.
Objective: To assess the fungicidal or fungistatic activity of this compound over time.
Materials:
-
Candida albicans strain(s)
-
This compound
-
RPMI 1640 medium (buffered as above)
-
Sterile culture tubes
-
Incubator shaker (35°C)
-
SDA plates
-
Sterile saline for dilutions
Procedure:
-
Inoculum Preparation: Prepare a starting inoculum of approximately 1-5 x 10^5 CFU/mL in RPMI 1640.[8]
-
Drug Exposure:
-
Set up culture tubes with RPMI 1640 containing this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).
-
Include a drug-free growth control.
-
Inoculate the tubes with the prepared C. albicans suspension.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[9]
-
Perform serial dilutions in sterile saline and plate onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Data Analysis:
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
Plot log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal activity.
-
Objective: To evaluate the efficacy of this compound against pre-formed C. albicans biofilms.
Materials:
-
Candida albicans strain(s)
-
This compound
-
RPMI 1640 medium
-
Sterile 96-well flat-bottom microtiter plates
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay reagents
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Drug Treatment:
-
Gently wash the biofilms with sterile PBS to remove non-adherent cells.
-
Add 100 µL of fresh RPMI 1640 containing serial dilutions of this compound to the wells.
-
Incubate for another 24 hours at 37°C.
-
-
Quantification of Biofilm Viability:
-
Wash the biofilms again with PBS.
-
Determine the metabolic activity of the biofilms using the XTT reduction assay according to the manufacturer's instructions. This colorimetric assay measures the metabolic activity of cells within the biofilm.[11]
-
Read the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the percentage of biofilm reduction compared to the untreated control. The sessile minimum inhibitory concentration (SMIC) can be determined as the lowest drug concentration causing a ≥50% reduction in metabolic activity.
-
Objective: To assess the potential toxicity of this compound against a mammalian cell line.
Materials:
-
Human cell line (e.g., HepG2 - liver, or HEK293 - kidney)
-
This compound
-
Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Sterile 96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Exposure:
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC50). The selectivity index (SI) can be calculated as CC50/MIC. A higher SI indicates greater selectivity for the fungal target.
-
Figure 3: Workflow for the in vitro cytotoxicity assay.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Antifungal Activity of this compound against Candida albicans
| Compound | C. albicans Strain | MIC (µg/mL) | MFC (µg/mL) | SMIC50 (µg/mL) |
| This compound | ATCC 90028 | |||
| Clinical Isolate 1 | ||||
| Clinical Isolate 2 | ||||
| Fluconazole | ATCC 90028 | |||
| (Control) | Clinical Isolate 1 | |||
| Clinical Isolate 2 |
MFC (Minimum Fungicidal Concentration) is the lowest concentration that results in a ≥99.9% reduction in CFU/mL from the initial inoculum in the time-kill assay.
Table 2: Cytotoxicity and Selectivity Index of this compound
| Compound | Cell Line | CC50 (µg/mL) | Selectivity Index (SI = CC50/MIC) |
| This compound | HepG2 | ||
| HEK293 | |||
| Fluconazole | HepG2 | ||
| (Control) | HEK293 |
MIC for SI calculation should be from the reference C. albicans strain.
Conclusion
These protocols provide a robust framework for the initial in vitro characterization of this compound against Candida albicans. The data generated will be crucial for go/no-go decisions in the early stages of antifungal drug development, providing insights into the compound's potency, spectrum of activity, and preliminary safety profile. Further studies may include investigating the potential for resistance development and in vivo efficacy studies.
References
- 1. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Candida albicans mutations in the ergosterol biosynthetic pathway and resistance to several antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Video: A 96 Well Microtiter Plate-based Method for Monitoring Formation and Antifungal Susceptibility Testing of Candida albicans Biofilms [jove.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
How to dissolve and store CYP51-IN-9 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of CYP51-IN-9, a small molecule inhibitor of the enzyme Sterol 14α-demethylase (CYP51). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Introduction to this compound
CYP51 is a crucial enzyme in the sterol biosynthesis pathway in fungi, protozoa, and mammals.[1][2][3] It catalyzes the removal of the 14α-methyl group from sterol precursors, a vital step in the formation of essential sterols like ergosterol in fungi and cholesterol in mammals.[1][3] Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to cell growth arrest and death, making it a key target for antifungal and antiparasitic drugs.[1] this compound is a potent inhibitor designed for researchers studying the role of this enzyme in various biological systems.
Data Presentation: Solubility and Storage
Due to the limited availability of specific data for this compound, the following recommendations are based on general practices for handling bioactive small molecules and data from structurally similar compounds. Researchers are advised to perform small-scale solubility tests before preparing large stock solutions.
| Parameter | Recommendation | Notes |
| Storage of Solid Compound | Store at -20°C upon receipt. | Protect from light and moisture. |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended to prevent degradation. |
| Stock Solution Concentration | 1-10 mM in DMSO | Prepare a concentrated stock to minimize the volume of DMSO in experiments. |
| Storage of Stock Solution | Aliquot and store at -20°C. | Avoid repeated freeze-thaw cycles. For short-term storage (days), 4°C may be acceptable. |
| Working Solution | Dilute the DMSO stock solution in the appropriate aqueous buffer or cell culture medium. | The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on the molecular weight of this compound.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the solid compound.
-
Mix: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Store: Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution for In Vitro Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) or cell culture medium
-
Sterile tubes
-
Calibrated micropipettes
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate: Determine the volume of the stock solution required to achieve the desired final concentration in your experiment.
-
Dilute: Perform serial dilutions of the DMSO stock solution in the same solvent if necessary to achieve a very low final concentration.
-
Final Dilution: Add the calculated volume of the (potentially pre-diluted) DMSO stock solution to the experimental aqueous buffer or cell culture medium. It is critical to add the DMSO stock to the aqueous solution and mix immediately to prevent precipitation.[5]
-
Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
Mandatory Visualizations
Sterol Biosynthesis Pathway and the Role of CYP51
Caption: The role of CYP51 in the sterol biosynthesis pathway and its inhibition by this compound.
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for the preparation of this compound stock and working solutions.
References
- 1. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanosterol 14α-demethylase (CYP51) - a cholesterol biosynthetic enzyme involved in production of meiosis activating sterols in oocytes and testis - a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of organic solvents on the activities of cytochrome P450 isoforms, UDP-dependent glucuronyl transferase, and phenol sulfotransferase in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols: Utilizing CYP51-IN-9 in Combination with Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. A primary target for the most widely used class of antifungals, the azoles, is the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death or growth inhibition. However, the efficacy of single-agent therapies is increasingly compromised by resistance mechanisms. Combination therapy, utilizing agents with different mechanisms of action, represents a promising strategy to enhance antifungal efficacy, reduce the likelihood of resistance development, and lower required dosages, thereby minimizing toxicity.
CYP51-IN-9 (also known as CYP51-IN-2, compound 1i) is a potent, novel triazole-based inhibitor of CYP51. As a fluconazole analog, it demonstrates significant in vitro activity against various fungal species. These application notes provide a comprehensive overview of this compound and a framework for evaluating its potential in combination with other antifungal agents through detailed experimental protocols.
This compound: Compound Profile
This compound is a research compound identified as a potent inhibitor of fungal CYP51. Its development was aimed at overcoming the limitations of existing azole antifungals.
Chemical and Biological Properties:
| Property | Value | Reference |
| Catalog Number | HY-136759 | MedChemExpress |
| Alternate Names | CYP51-IN-2 (compound 1i) | [Chai X, et al., 2009] |
| CAS Number | 1155361-07-1 | MedChemExpress |
| Molecular Formula | C₂₁H₂₁BrF₂N₄O | MedChemExpress |
| Mechanism of Action | Inhibition of Lanosterol 14α-demethylase (CYP51) | [Chai X, et al., 2009] |
Reported Antifungal Activity (Monotherapy):
| Fungal Species | MIC₈₀ | Reference |
| Microsporum gypseum | 62.5 ng/mL | MedChemExpress |
| Candida albicans | 62.5 ng/mL | MedChemExpress |
Rationale for Combination Therapy
Combining this compound with other antifungal agents can lead to synergistic or additive effects through various mechanisms. A primary strategy involves targeting different essential pathways in the fungal cell simultaneously. For instance, combining a CYP51 inhibitor, which disrupts the cell membrane, with an agent that targets the cell wall can create a potent two-pronged attack.
Signaling Pathway: Ergosterol Biosynthesis and Potential Combination Targets
The diagram below illustrates the ergosterol biosynthesis pathway, highlighting the site of action for CYP51 inhibitors like this compound and potential combination partners that target other key fungal structures or pathways.
Application Notes and Protocols for Assessing the Cytotoxicity of CYP51-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the sterol biosynthesis pathway in fungi, protozoa, and mammals.[1][2][3][4] In fungi and some protozoa, the primary sterol produced is ergosterol, which is essential for maintaining the integrity and fluidity of the cell membrane.[1][4] Inhibition of CYP51 disrupts ergosterol synthesis, leading to the accumulation of toxic methylated sterol precursors, which alters membrane permeability and can ultimately result in cell death.[2][5][6] Consequently, CYP51 is a well-established target for antifungal and antiparasitic drugs.[2][3][7][8]
CYP51-IN-9 is a novel investigational inhibitor of CYP51. These application notes provide a comprehensive set of protocols to assess the in vitro cytotoxicity of this compound against relevant cell lines. A multi-assay approach is recommended to build a detailed picture of the compound's cytotoxic effects, encompassing metabolic activity, cell membrane integrity, and the induction of apoptosis.
Data Presentation
Quantitative data from the cytotoxicity assays should be compiled into a structured table to facilitate the comparison of this compound's effects across different cell lines, concentrations, and time points. The following table provides a template for presenting hypothetical data.
| Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Max. Inhibition/Cytotoxicity (%) |
| Saccharomyces cerevisiae | MTT | Viability | 24 | 15.8 | 92.5 |
| LDH | Cytotoxicity | 24 | 25.4 | 85.3 | |
| Annexin V/PI | Apoptosis | 24 | 12.1 | 88.7 (Early+Late) | |
| Candida albicans | MTT | Viability | 24 | 10.5 | 95.2 |
| LDH | Cytotoxicity | 24 | 18.9 | 89.1 | |
| Annexin V/PI | Apoptosis | 24 | 8.7 | 91.4 (Early+Late) | |
| HepG2 (Human Liver) | MTT | Viability | 24 | > 100 | < 10 |
| LDH | Cytotoxicity | 24 | > 100 | < 5 | |
| Annexin V/PI | Apoptosis | 24 | > 100 | < 8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9][10]
Materials:
-
Target cell lines (e.g., Saccharomyces cerevisiae, Candida albicans, HepG2)
-
Complete cell culture medium appropriate for each cell line
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[11][12]
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at the optimal temperature and CO₂ concentration for the specific cell line.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.[11]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[9][13]
Materials:
-
Target cell lines
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)[11]
-
Lysis buffer (provided in the kit for maximum LDH release control)[11][13]
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with serial dilutions of this compound as described for the MTT assay.
-
Controls: Include the following controls:
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction solution to the collected supernatant.
-
Incubation: Incubate the plate for the time specified in the kit protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the kit manufacturer.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell lines
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[11]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]
-
Controls: Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.[11]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Mandatory Visualizations
Caption: Experimental workflow for cytotoxicity assessment of this compound.
Caption: Hypothesized signaling pathway for this compound induced cytotoxicity.
References
- 1. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 5. Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Drug Strategies Targeting CYP51 in Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CYP51 Inhibitor Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with CYP51 inhibitors. The following information offers troubleshooting strategies and best practices for handling these compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My CYP51 inhibitor, which is dissolved in DMSO, precipitated when I diluted it into my aqueous assay buffer. What should I do?
A1: This is a common issue for hydrophobic small molecules, often referred to as "crashing out." Several factors can contribute to this, and here are some steps to resolve it:
-
Optimize DMSO Concentration: While it's crucial to minimize the final DMSO concentration to avoid off-target effects, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
-
Lower the Final Compound Concentration: The concentration of your inhibitor in the aqueous buffer may have exceeded its solubility limit. Try using a lower final concentration in your assay.
-
Modify the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock to the pre-warmed (e.g., 37°C) aqueous buffer while vortexing.[2] This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.[2]
-
Adjust the pH: If your CYP51 inhibitor has ionizable groups, its solubility can be pH-dependent.[1][3] Experimenting with different pH values for your buffer may improve solubility.
-
Use a Co-solvent or Surfactant: Consider using a co-solvent system or adding a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%) to your aqueous buffer to enhance solubility.[3]
Q2: How should I prepare and store my stock solutions of CYP51 inhibitors?
A2: Proper preparation and storage are critical for maintaining the integrity of your inhibitor.
-
Stock Solution Preparation: For initial solubilization, use a high-purity, anhydrous solvent like DMSO. Prepare a high-concentration stock solution (e.g., 10 mM). To ensure complete dissolution, you can use gentle warming (e.g., 37°C for 5-10 minutes) and sonication.[2][3] Always visually inspect the solution to ensure no solid particles are present.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2] DMSO is hygroscopic and can absorb water from the atmosphere, which can dilute your stock concentration over time, so ensure vials are tightly sealed.[1]
Q3: I'm observing inconsistent results between experiments. Could this be related to solubility?
A3: Yes, inconsistent results are often linked to issues with compound solubility and stability.
-
Inconsistent Stock Preparation: Ensure your stock solution is fully dissolved and homogenous before each use. Any undissolved particles will lead to variability in the actual concentration used.
-
Precipitation in Assay Medium: Your compound may be precipitating over the course of your experiment. Visually inspect your assay plates under a microscope for any signs of precipitation. You can also perform a pre-assay solubility check by preparing your highest inhibitor concentration in the assay medium, incubating for the duration of your experiment, and then centrifuging to see if a pellet forms.[3]
Solubility of a Typical CYP51 Inhibitor
The solubility of a specific CYP51 inhibitor can vary, but for a typical hydrophobic small molecule inhibitor, the following table provides an overview of expected solubility in common laboratory solvents.
| Solvent | Solubility | Notes |
| DMSO | > 50 mg/mL | A common solvent for creating high-concentration stock solutions.[2] |
| Ethanol | ~10-20 mg/mL | Can be used as an alternative to DMSO, but may have different effects on cells. |
| Methanol | ~5-15 mg/mL | Another potential solvent for stock solutions. |
| Water | < 0.1 mg/mL | Most small molecule CYP51 inhibitors are poorly soluble in aqueous solutions. |
| PBS (pH 7.4) | < 0.1 mg/mL | Similar to water, solubility is expected to be very low. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Carefully weigh out the required amount of the CYP51 inhibitor powder in a sterile microcentrifuge tube.
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Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve the Compound: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you can use a water bath sonicator for 10-15 minutes or gently warm the solution at 37°C for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any solid particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Dilution of DMSO Stock into Aqueous Assay Buffer
-
Pre-warm the Buffer: Pre-warm your aqueous assay buffer to the temperature of your experiment (e.g., 37°C).
-
Vortex the Buffer: While vortexing the pre-warmed buffer at a moderate speed, add the required volume of your DMSO stock solution dropwise. This rapid mixing is crucial to prevent precipitation.[2]
-
Continue Mixing: Continue to vortex the solution for an additional 30 seconds to ensure it is homogenous.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing Solubility
References
Technical Support Center: Optimizing CYP51-IN-9 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro studies with CYP51-IN-9, a potent inhibitor of Sterol 14α-demethylase (CYP51).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). This enzyme is a critical component of the sterol biosynthesis pathway in eukaryotes.[1][2][3] In fungi and protozoa, this pathway produces ergosterol, while in mammals, it leads to the production of cholesterol.[3] Both sterols are essential for maintaining the integrity and fluidity of cellular membranes.[1][4] CYP51 catalyzes the oxidative removal of the 14α-methyl group from sterol precursors like lanosterol.[3][5] This process involves three successive monooxygenation steps, each requiring oxygen and NADPH-derived reducing equivalents.[1][5] By inhibiting CYP51, this compound blocks the production of essential sterols and leads to the accumulation of methylated sterol precursors, which can be toxic to the cell, ultimately arresting cell growth.[4][6]
Q2: What are the key in vitro assays to assess the activity of this compound?
A2: Several in vitro assays are commonly used to evaluate the inhibitory activity of compounds targeting CYP51. The primary methods include:
-
Recombinant CYP51 Enzyme Assays: These assays utilize purified, recombinant CYP51 enzyme and its redox partner, cytochrome P450 reductase (CPR).[7] The activity is monitored by measuring the conversion of a substrate, such as radiolabeled lanosterol or a fluorescent probe, to its product. The inhibitory effect of this compound is determined by quantifying the reduction in product formation.[7][8]
-
Human Liver Microsomes (HLM) Assays: HLMs contain a mixture of drug-metabolizing enzymes, including CYP51, providing a more physiologically relevant system.[9][10] These assays are valuable for assessing the inhibitor's effect in a complex biological matrix.[9]
-
Spectroscopic Binding Assays: These assays measure the interaction of the inhibitor with the heme iron of the CYP51 enzyme.[11] Inhibitor binding can induce a characteristic spectral shift. A Type I shift suggests substrate binding, while a Type II shift, often seen with azole inhibitors, indicates direct coordination with the heme iron.[11]
Q3: What is a typical starting concentration range for this compound in in vitro assays?
A3: The optimal concentration of this compound will be target-specific (e.g., fungal vs. human CYP51) and assay-dependent. However, based on studies with various CYP51 inhibitors, a common starting point for determining the IC50 (the concentration that inhibits 50% of enzyme activity) is to perform a serial dilution over a wide range. For potent inhibitors, this could range from low nanomolar to micromolar concentrations.[12] It is recommended to start with a broad concentration range (e.g., 1 nM to 100 µM) to capture the full dose-response curve. Specific studies have used inhibitor concentrations ranging from 0.2 µM to 50 µM.[13][14]
Q4: How should I dissolve and dilute this compound for my experiments?
A4: Like many small molecule inhibitors, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO).[11][13] It is crucial to prepare a high-concentration stock solution in 100% DMSO. Subsequent dilutions should be made in the assay buffer. To avoid solvent effects, the final concentration of DMSO in the assay should be kept low, typically at or below 1% (v/v).[8] Always run a vehicle control (assay buffer with the same final concentration of DMSO) to account for any effects of the solvent on the assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Inhibition Observed | 1. Incorrect Inhibitor Concentration: The concentration of this compound may be too low to elicit an inhibitory effect. 2. Inhibitor Instability: The inhibitor may have degraded due to improper storage or handling. 3. Assay Component Issues: Problems with the enzyme (CYP51), reductase (CPR), substrate, or cofactor (NADPH) can lead to a failed assay. 4. Low Inhibitor Potency for the Specific CYP51 Ortholog: this compound may have varying potency against CYP51 from different species. | 1. Perform a wider range of serial dilutions to determine the IC50. 2. Prepare fresh stock solutions of the inhibitor. Ensure proper storage conditions as per the manufacturer's instructions. 3. Verify the activity of each assay component individually. Run positive controls with known CYP51 inhibitors (e.g., ketoconazole, fluconazole).[15] 4. Confirm the specificity and potency of this compound against the CYP51 ortholog used in your assay. |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. 2. Poor Mixing: Inadequate mixing of reagents can result in non-uniform reaction conditions. 3. Inhibitor Precipitation: The inhibitor may be precipitating out of solution at higher concentrations. 4. Edge Effects in Plate-Based Assays: Evaporation from wells at the edge of the plate can concentrate reagents and affect results. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing of all components after addition. 3. Visually inspect solutions for any signs of precipitation. If necessary, adjust the solvent concentration or use a different solvent system. 4. Avoid using the outer wells of the plate or fill them with buffer/media to create a humidity barrier. |
| Unexpected IC50 Value | 1. Differences in Assay Conditions: Assay parameters such as incubation time, temperature, and protein concentration can influence the apparent IC50.[7] 2. Substrate Concentration: The IC50 value can be dependent on the substrate concentration, especially for competitive inhibitors. 3. Time-Dependent Inhibition: The inhibitor may be a time-dependent inhibitor, where potency increases with pre-incubation time. | 1. Standardize and report all assay conditions. Ensure consistency across experiments. 2. Measure the IC50 at a substrate concentration close to its Km (Michaelis constant). 3. Perform a pre-incubation experiment where the inhibitor is incubated with the enzyme for various times before adding the substrate to test for time-dependent inhibition.[9] |
Data Presentation
The following table summarizes typical concentrations and key parameters for in vitro CYP51 inhibition assays based on published literature. These values can serve as a reference for designing your experiments.
| Parameter | Typical Value/Range | Reference(s) |
| CYP51 Enzyme Concentration | 0.1 µM - 1.0 µM | [7][13][14] |
| Cytochrome P450 Reductase (CPR) Concentration | 1.0 µM - 2.0 µM (often at a 2:1 molar ratio to CYP51) | [7][13] |
| Substrate (e.g., Lanosterol) Concentration | 50 µM | [7][13][14] |
| Inhibitor Concentration Range for IC50 | Low nM to high µM (e.g., 1 nM - 100 µM) | [12] |
| Final DMSO Concentration | ≤ 1% (v/v) | [8] |
| Incubation Temperature | 37°C | [7][8] |
| Incubation Time | 5 minutes to 60 minutes | [7][13] |
Experimental Protocols
Protocol 1: Recombinant CYP51 Inhibition Assay
This protocol describes a typical reconstituted enzyme assay to determine the IC50 of this compound.
Materials:
-
Purified recombinant CYP51
-
Purified recombinant Cytochrome P450 Reductase (CPR)
-
This compound stock solution (in DMSO)
-
Substrate (e.g., radiolabeled lanosterol or a fluorescent substrate like BOMCC)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2-7.4)[8][14]
-
NADPH generating system or NADPH stock solution
-
96-well plates (black plates for fluorescent assays)
-
Plate reader (scintillation counter for radiolabeled assays or fluorescence plate reader)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Remember to include a vehicle control (DMSO only).
-
In a 96-well plate, add the assay buffer, CYP51, and CPR.
-
Add the different concentrations of this compound (or vehicle) to the appropriate wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-20 minutes) to allow the inhibitor to bind to the enzyme.[8]
-
Initiate the reaction by adding the substrate and the NADPH generating system.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a solvent like ethyl acetate for extraction of sterols).[14]
-
Quantify the product formation using the appropriate detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Diagram 1: Simplified Sterol Biosynthesis Pathway and CYP51 Inhibition
Caption: Inhibition of the sterol biosynthesis pathway by this compound.
Diagram 2: Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a CYP51 inhibitor.
References
- 1. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Cyp51 protein sequences shows 4 major Cyp51 gene family groups across fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cypex.co.uk [cypex.co.uk]
- 9. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 10. bioivt.com [bioivt.com]
- 11. Small-Molecule Scaffolds for CYP51 Inhibitors Identified by High-Throughput Screening and Defined by X-Ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Cell Permeability of CYP51-IN-9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of CYP51-IN-9, a novel inhibitor of Sterol 14α-demethylase (CYP51).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vitro enzymatic assays with purified CYP51 show potent inhibition by this compound, but I'm observing a significantly weaker effect in cell-based assays. What could be the primary reason for this discrepancy?
A1: A common reason for a drop-off in activity between enzymatic and cell-based assays is poor cell permeability of the compound. While this compound may effectively inhibit the isolated enzyme, its physicochemical properties might prevent it from efficiently crossing the cell membrane to reach its intracellular target, CYP51, which is located in the endoplasmic reticulum.[1] Other potential factors include compound instability in cell culture media, rapid efflux by cellular transporters, or off-target effects at higher concentrations.
Q2: How can I experimentally confirm that poor cell permeability is the issue with this compound?
A2: Several experimental approaches can be used to assess the cell permeability of this compound. A common and robust method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures a compound's ability to diffuse across an artificial lipid membrane. Another widely used method is the Caco-2 permeability assay, which utilizes a monolayer of human colorectal adenocarcinoma cells to model the intestinal barrier and assess both passive diffusion and active transport.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput method to assess the passive permeability of this compound.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., Corning Costar)
-
Pampa lipid blend (e.g., 10% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds with known permeability (e.g., high permeability: propranolol; low permeability: atenolol)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the donor solution by diluting the this compound stock solution and control compounds in PBS to a final concentration of 100 µM.
-
Carefully coat the filter membrane of the 96-well filter plate with 5 µL of the PAMPA lipid blend.
-
Add 200 µL of PBS to each well of the acceptor plate.
-
Carefully place the lipid-coated filter plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the PBS in the acceptor plate.
-
Add 200 µL of the donor solution (containing this compound or control compounds) to each well of the filter plate.
-
Incubate the plate assembly at room temperature for 4-18 hours.
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or LC-MS/MS for higher sensitivity and specificity).
-
Calculate the permeability coefficient (Pe) using the following equation:
Where:
-
V_A = volume of acceptor well
-
V_D = volume of donor well
-
A = area of the membrane
-
t = incubation time
-
[C_A] = concentration in the acceptor well
-
[C_eq] = equilibrium concentration = ([C_D]V_D + [C_A]V_A) / (V_D + V_A)
-
Data Interpretation: The permeability of this compound can be classified by comparing its Pe value to those of the control compounds.
| Permeability Class | Permeability Coefficient (Pe) (10⁻⁶ cm/s) |
| High | > 10 |
| Medium | 1 - 10 |
| Low | < 1 |
Strategies to Enhance Cell Permeability
Q3: What are the primary strategies I can employ to improve the cellular uptake of this compound?
A3: There are two main approaches to overcoming poor cell permeability: chemical modification of the compound and formulation strategies .
-
Chemical Modification:
-
Prodrug Approach: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug. For this compound, a common strategy is to mask polar functional groups (e.g., hydroxyl or carboxyl groups) with lipophilic moieties that can be cleaved inside the cell.
-
Lipinski's Rule of 5 Guided Optimization: This rule provides a framework for predicting the druglikeness of a molecule, including its potential for good membrane permeability.[2] If this compound violates any of these rules (e.g., molecular weight > 500 Da, more than 5 hydrogen bond donors), medicinal chemistry efforts can be directed towards synthesizing analogs with improved properties.
-
-
Formulation Strategies:
-
Lipid-Based Formulations: Incorporating this compound into lipid-based carriers such as liposomes or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and facilitate its transport across the cell membrane.[3][4]
-
Nanoparticle Encapsulation: Encapsulating this compound within polymeric nanoparticles can protect it from degradation and improve its cellular uptake through endocytosis.
-
Use of Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the cell membrane. However, this approach requires careful evaluation to avoid cytotoxicity.[5]
-
Workflow for Improving this compound Permeability
References
- 1. Dynamics of CYP51: implications for function and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of CYP51-IN-9
Disclaimer: Information regarding the specific compound "CYP51-IN-9" is not publicly available. This guide has been constructed using this compound as a representative model for a novel small molecule inhibitor of Cytochrome P450 51 (CYP51). The principles, protocols, and troubleshooting advice are based on established methodologies for characterizing small molecule inhibitors and are intended to be broadly applicable for researchers working with new chemical entities targeting CYP51.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a CYP51 inhibitor like this compound? A1: CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the sterol biosynthesis pathway in eukaryotes.[1][2] It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors like lanosterol.[3] Inhibition of CYP51 disrupts the production of essential sterols (e.g., ergosterol in fungi, cholesterol in mammals), leading to the accumulation of toxic methylated sterol intermediates and compromising cell membrane integrity and function.[1][4]
Q2: My observed cellular IC50 for this compound is significantly higher than its biochemical IC50. What could be the reason? A2: This is a common observation and several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower effective intracellular concentration.[5][6]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, reducing its intracellular concentration.[5]
-
Intracellular ATP Concentrations: For ATP-competitive inhibitors, high intracellular ATP levels can outcompete the inhibitor, leading to a higher apparent IC50 in cells compared to biochemical assays, which often use lower ATP concentrations.[5]
-
Protein and Lipid Binding: Non-specific binding to other cellular proteins or lipids can sequester the inhibitor, making less of it available to bind to CYP51.[5]
-
Compound Stability: The inhibitor may be metabolized or degraded by other cellular enzymes over the course of the experiment.[5]
Q3: I'm observing an unexpected phenotype in my experiment. How can I determine if it's an on-target or off-target effect of this compound? A3: Distinguishing on-target from off-target effects is a critical validation step. A multi-pronged approach is recommended:
-
Use a Structurally Unrelated Inhibitor: Employ another known CYP51 inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be a genuine on-target effect.[5]
-
Use a Negative Control Analog: If available, use a structurally similar but biologically inactive version of this compound. This compound should not elicit the phenotype if the effect is on-target.[5]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of CYP51. If the phenotype persists even in the absence of the target protein after compound treatment, it is likely caused by an off-target interaction.
-
Rescue Experiment: If possible, supplement the cells with the downstream product of the enzymatic reaction (e.g., ergosterol or cholesterol) to see if it rescues the phenotype. An on-target effect should be reversible by providing the missing essential molecule.
Q4: What are the most common off-targets for small molecule inhibitors? A4: While specific off-targets depend on the inhibitor's chemical structure, kinases are one of the most common off-target families for many small molecules.[7][8] Other cytochrome P450 enzymes (CYPs) with similar active site features are also potential off-targets for a CYP51 inhibitor.[9] Unbiased methods like chemical proteomics may be needed to identify unexpected off-targets.[10][11]
Troubleshooting Guide
Issue 1: High background signal or non-specific inhibition in my biochemical assay.
-
Possible Cause: Compound aggregation at high concentrations.
-
Solution: Visually inspect the solution for any cloudiness or precipitate.[5] Perform a full concentration-response curve; aggregating compounds often exhibit a steep, non-saturating curve. Consider including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt potential aggregates.[5]
Issue 2: The inhibitory effect of this compound diminishes over a long-term (e.g., >24 hours) cell culture experiment.
-
Possible Cause: The compound is unstable or is being metabolized by the cells.
-
Solution: Assess the stability of the compound in your culture medium over the time course of the experiment using analytical methods like HPLC. If degradation is confirmed, consider a dosing schedule where the medium is replaced with fresh compound-containing medium at regular intervals.
Issue 3: The vehicle control (e.g., DMSO) is causing a biological effect.
-
Possible Cause: The final concentration of the solvent is too high.
-
Solution: The final concentration of DMSO in cell-based assays should ideally be kept below 0.1% and almost always below 0.5%.[12] Cell line sensitivity to DMSO can vary.[12] Ensure that every well, including the "untreated" control, receives the same final concentration of the vehicle so its effect can be normalized.[12]
Issue 4: I observe significant cell toxicity at concentrations where I expect to see specific CYP51 inhibition.
-
Possible Cause: The toxicity may be due to a potent off-target effect rather than the intended inhibition of sterol biosynthesis.
-
Solution: First, confirm on-target engagement in cells at non-toxic concentrations using a method like the Cellular Thermal Shift Assay (CETSA).[13][14] Perform a broad off-target screen (e.g., a kinase panel) to identify other proteins that are inhibited in the same concentration range.[15][16] If a potent off-target is identified, it may be the cause of the observed toxicity.
Data Presentation: Illustrative Inhibitor Profile
The following tables represent example data for a hypothetical inhibitor, "this compound," to illustrate how quantitative data should be structured for clear comparison.
Table 1: On-Target and Off-Target Biochemical Potency of this compound
| Target | Assay Type | IC50 (nM) | Notes |
| Human CYP51 | Biochemical | 50 | Primary Target |
| Human CYP3A4 | Biochemical | 2,500 | >50-fold selectivity over this major drug-metabolizing enzyme. |
| Human CYP2D6 | Biochemical | >10,000 | Minimal activity. |
| Kinase Panel Screen | Radiometric | See Table 2 | Performed across >400 kinases. |
Table 2: Example Kinase Selectivity Profile for this compound (at 1 µM)
| Kinase Target | % Inhibition at 1 µM | Notes |
| SRC | 85% | Potential Off-Target Hit |
| ABL1 | 78% | Potential Off-Target Hit |
| EGFR | 15% | Low activity. |
| VEGFR2 | 10% | Low activity. |
| ... (other kinases) | <50% | Considered inactive at this concentration. |
Table 3: Comparison of Biochemical vs. Cellular Potency
| Assay | Endpoint | IC50 (nM) |
| Biochemical | Recombinant hCYP51 Activity | 50 |
| Cell-based | Cellular Sterol Profile | 850 |
| Cell-based | Cell Proliferation (HepG2) | 1,200 |
Experimental Protocols
Protocol 1: Biochemical CYP51 Inhibition Assay (Fluorescence-based)
This protocol is adapted from a general method for assessing CYP51 inhibition using a fluorogenic substrate.[17]
-
Objective: To determine the IC50 of this compound against purified recombinant human CYP51 enzyme.
-
Materials:
-
Recombinant human CYP51 and NADPH P450 reductase.
-
Fluorogenic CYP51 substrate (e.g., BOMCC).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+).
-
Potassium phosphate buffer (pH 7.4).
-
This compound dissolved in DMSO.
-
96-well black, flat-bottom plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute into the assay buffer.
-
In a 96-well plate, add the reaction mixture containing CYP51 enzyme and reductase in buffer.
-
Add the diluted this compound or vehicle (DMSO) control to the appropriate wells.
-
Add the BOMCC substrate to all wells.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately measure the fluorescence kinetically over 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized method to confirm direct binding of this compound to the CYP51 protein in intact cells.[13][18]
-
Objective: To verify target engagement of this compound in a cellular environment by measuring its effect on the thermal stability of the CYP51 protein.
-
Materials:
-
Cells expressing CYP51 (e.g., HepG2).
-
This compound dissolved in DMSO.
-
Cell culture medium, PBS.
-
Lysis buffer with protease inhibitors.
-
Thermocycler.
-
Instrumentation for protein detection (e.g., Western Blot or ELISA).
-
Anti-CYP51 primary antibody.
-
-
Procedure:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control for 1-2 hours at 37°C.
-
Heating: Aliquot the treated cell suspensions into PCR tubes for each temperature point in a planned gradient (e.g., 45°C to 65°C). Heat the tubes in a thermocycler for 3 minutes, then cool to 4°C.[13]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[13]
-
Pelleting: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[19]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Detection: Analyze the amount of soluble CYP51 remaining in the supernatant using Western Blot or another quantitative protein detection method.
-
Data Analysis: Plot the amount of soluble CYP51 as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Visualizations
Signaling and Experimental Workflows
Caption: The sterol biosynthesis pathway, highlighting the inhibition of CYP51 by this compound.
Caption: A general workflow for investigating the on-target vs. off-target nature of an observed phenotype.
Caption: A troubleshooting decision tree for deconvoluting unexpected experimental results.
References
- 1. Regulation of cholesterol biosynthesis and cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 11. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. CETSA [cetsa.org]
- 15. pharmaron.com [pharmaron.com]
- 16. assayquant.com [assayquant.com]
- 17. benchchem.com [benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Improving the stability of CYP51-IN-9 in solution
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with CYP51-IN-9.
Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffer
-
Question: I dissolved this compound in DMSO to make a stock solution, but when I dilute it into my aqueous assay buffer, a precipitate forms. What is happening and how can I prevent this?
-
Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a nonpolar organic solvent like DMSO is introduced into a polar aqueous solution where its solubility is much lower.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Modify Buffer Composition:
-
Add a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween 80 or Triton X-100 (typically 0.01% to 0.1%), can help to maintain the compound's solubility.
-
Increase Protein Concentration: If your assay contains a protein (like BSA), increasing its concentration can sometimes help to solubilize the inhibitor through non-specific binding.
-
-
Optimize Dilution Method:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions.
-
Rapid Mixing: Ensure vigorous and immediate mixing upon adding the DMSO stock to the aqueous buffer to avoid localized high concentrations.
-
-
Issue 2: Loss of Inhibitory Activity Over Time in Solution
-
Question: My freshly prepared solutions of this compound show potent inhibition of CYP51, but the activity decreases significantly if the solution is stored for a few days, even at 4°C. Why is this happening?
-
Answer: The loss of activity suggests that this compound may be unstable in your chosen solvent or storage conditions. Degradation can occur through several mechanisms, including hydrolysis, oxidation, or light-catalyzed degradation.
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.
-
Evaluate Solvent Stability: The compound may be unstable in protic solvents. If you are diluting into an aqueous buffer for storage, this could be the issue. It is best to store the compound in an anhydrous aprotic solvent like DMSO at -80°C.
-
Protect from Light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.
-
Perform a Stability Study: Conduct a systematic stability study to determine the degradation rate under your experimental conditions. A general protocol is provided below.
-
Frequently Asked Questions (FAQs)
-
What is the recommended solvent for making stock solutions of this compound?
-
For initial stock solutions, anhydrous dimethyl sulfoxide (DMSO) is recommended due to its ability to dissolve a wide range of organic molecules.
-
-
How should I store the solid compound and its stock solutions?
-
Solid Form: Store the lyophilized powder at -20°C or -80°C in a desiccated environment.
-
Stock Solutions: Store stock solutions in anhydrous DMSO in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Is this compound sensitive to pH?
-
The stability of many small molecules can be pH-dependent. It is advisable to maintain a consistent pH in your experiments and to check for any pH-related degradation if you observe inconsistencies.
-
-
Can I use solvents other than DMSO?
-
Other organic solvents like ethanol or dimethylformamide (DMF) might be suitable, but their compatibility and the solubility of this compound in them should be experimentally verified. Always consider the tolerance of your experimental system to these solvents.
-
Data Presentation
Table 1: Solubility of a Hypothetical this compound in Common Solvents
| Solvent | Solubility (Approximate) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~10 mg/mL |
| Methanol | ~5 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Example Design for a Stability Study of this compound in Solution
| Parameter | Conditions |
| Solvent | DMSO (stock), Assay Buffer (working) |
| Concentration | 10 µM |
| Temperature | -20°C, 4°C, 25°C (Room Temperature) |
| Time Points | 0, 2, 8, 24, 48, 72 hours |
| Analysis Method | HPLC-UV |
| Readout | Percent of initial compound remaining |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Chemical Stability of this compound using HPLC
This protocol provides a framework for evaluating the stability of this compound in a given solution over time.[1][2][3]
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a 10 mM stock solution.
-
Dilute this stock solution with the chosen experimental buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM. This is your "Time 0" sample.
-
-
Incubation:
-
Aliquot the 10 µM solution into several sealed, light-protected vials.
-
Place the vials at the desired storage temperatures (e.g., 4°C and 25°C).
-
-
Sample Collection:
-
At each designated time point (e.g., 2, 8, 24, 48, 72 hours), remove one vial from each temperature condition.
-
Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC with UV detection. A C18 column is often a good starting point.
-
The mobile phase will need to be optimized but could consist of a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the peak area of the parent compound (this compound) at a suitable wavelength.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
-
Plot the percentage of remaining compound versus time for each storage condition to determine the stability profile.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Recommended workflow for preparing this compound solutions.
References
Technical Support Center: CYP51 Inhibitor Series
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CYP51 inhibitors in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for CYP51 inhibitors?
A1: CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the sterol biosynthesis pathway in both fungi and mammals.[1][2] In fungi, it is essential for the production of ergosterol, a vital component of the fungal cell membrane.[3] In mammals, it is involved in cholesterol biosynthesis. CYP51 inhibitors, typically azole compounds, bind to the heme iron in the active site of the CYP51 enzyme.[4] This binding prevents the natural substrate, lanosterol or other sterol precursors, from accessing the active site, thereby inhibiting the demethylation process.[3] This disruption of sterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity of the cell membrane, ultimately resulting in fungal cell growth arrest or death.[5]
Q2: What are the common experimental applications of CYP51 inhibitors?
A2: CYP51 inhibitors are widely used in various experimental settings, including:
-
Antifungal drug discovery: Screening and characterization of new antifungal compounds.[6]
-
Mechanism of action studies: Investigating the role of sterol biosynthesis in fungal pathogens.
-
Drug resistance studies: Understanding the mechanisms by which fungi develop resistance to azole antifungals.[3][5]
-
Cancer research: Exploring the potential of CYP51 inhibitors to inhibit the proliferation of cancer cells, as some studies have shown they can have anti-cancer effects.[7][8]
-
Parasitology: Investigating the efficacy of CYP51 inhibitors against protozoan parasites like Trypanosoma cruzi and Leishmania species, which also rely on sterol biosynthesis.[1][9]
Q3: How do I select the appropriate concentration of a CYP51 inhibitor for my cell-based assay?
A3: The optimal concentration of a CYP51 inhibitor depends on several factors, including the specific inhibitor, the fungal or cell line being tested, and the assay conditions. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This involves testing a range of inhibitor concentrations and measuring the biological response (e.g., inhibition of fungal growth, cytotoxicity). Literature values for similar compounds or fungal species can provide a preliminary range for your experiments.
Troubleshooting Guides
Enzyme Inhibition Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal or no inhibition observed | 1. Inactive inhibitor. 2. Incorrect buffer composition or pH. 3. Degraded enzyme. 4. Substrate concentration too high. | 1. Check the purity and integrity of the inhibitor. 2. Ensure the buffer composition and pH are optimal for CYP51 activity.[7] 3. Use a fresh batch of enzyme and verify its activity with a known inhibitor. 4. Optimize the substrate concentration; it should ideally be at or below the Km value. |
| Inconsistent IC50 values | 1. Pipetting errors. 2. Variation in incubation times. 3. Instability of the inhibitor in the assay buffer. | 1. Use calibrated pipettes and ensure accurate serial dilutions. 2. Maintain consistent incubation times for all samples. 3. Assess the stability of the inhibitor in the assay buffer over the experiment's duration. |
| Precipitation of the inhibitor in the assay well | 1. Poor solubility of the inhibitor in the aqueous assay buffer. 2. High concentration of the inhibitor. | 1. Use a co-solvent like DMSO to dissolve the inhibitor, ensuring the final concentration of the co-solvent does not affect enzyme activity. 2. Test a lower concentration range of the inhibitor. |
Cell-Based Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No effect of the inhibitor on fungal growth | 1. Fungal strain is resistant to the inhibitor. 2. Insufficient inhibitor concentration or incubation time. 3. The inhibitor is not cell-permeable. | 1. Verify the susceptibility of the fungal strain using a known sensitive strain as a control. Consider sequencing the ERG11 (CYP51) gene to check for resistance mutations.[3] 2. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period. 3. If permeability is an issue, consider using a different inhibitor or a formulation that enhances cell uptake. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent inhibitor addition. | 1. Ensure a homogenous cell suspension before seeding and use appropriate techniques for even distribution. 2. Avoid using the outer wells of the microplate or fill them with sterile media to minimize evaporation. 3. Add the inhibitor carefully and consistently to each well. |
| Cytotoxicity observed in host cells (for in vitro infection models) | 1. The inhibitor has off-target effects on mammalian cells. 2. The inhibitor concentration is too high. | 1. Determine the inhibitor's cytotoxicity profile on the host cells alone to establish a therapeutic window. 2. Use the lowest effective concentration that inhibits fungal growth without significant host cell toxicity. |
Quantitative Data Summary
The following table summarizes typical inhibitory concentrations for various CYP51 inhibitors against different organisms. Note that these values can vary depending on the specific experimental conditions.
| Inhibitor | Organism | Assay Type | IC50 / EC50 | Reference |
| VFV-Cl | Human (WT CYP51) | Enzyme Inhibition | <5.9 µM (1h IC50) | [7] |
| VNI | Human (WT CYP51) | Enzyme Inhibition | >25 µM (1h IC50) | [7] |
| VFV | Various Cancer Cells | Cell Proliferation | 10–30 µM (EC50) | [7] |
| Fluconazole | Candida albicans CYP51 | Enzyme Inhibition | 0.31 µM | [10] |
| Voriconazole | Candida albicans CYP51 | Enzyme Inhibition | 1.6 µM | [5] |
| Clotrimazole | Human CYP51 | Enzyme Inhibition | ~10 µM | [8] |
| Voriconazole | Human CYP51 | Enzyme Inhibition | ~50 µM | [8] |
Experimental Protocols
Protocol 1: Recombinant CYP51 Enzyme Inhibition Assay
This protocol describes a method to determine the IC50 value of a test compound against a purified, recombinant CYP51 enzyme.
Materials:
-
Purified recombinant CYP51 enzyme
-
Cytochrome P450 reductase (CPR)
-
NADPH
-
Lanosterol (or other appropriate substrate)
-
Test inhibitor (e.g., CYP51-IN-9)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 10% glycerol)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.
-
In a 96-well plate, add the assay buffer, CYP51 enzyme, and CPR to each well.
-
Add the diluted test inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding a solution of lanosterol and NADPH to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).
-
Measure the product formation using a suitable detection method (e.g., HPLC, LC-MS, or a fluorescent probe).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Fungal Growth Inhibition Assay (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the fungal isolate in RPMI-1640 medium.
-
Prepare serial twofold dilutions of the test inhibitor in RPMI-1640 medium in a 96-well plate.
-
Add the fungal inoculum to each well containing the diluted inhibitor. Include a growth control well (no inhibitor) and a sterility control well (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the minimum inhibitory concentration (MIC) by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the inhibitor that causes a significant reduction in growth compared to the growth control.
Visualizations
Caption: Mechanism of action of this compound in the fungal sterol biosynthesis pathway.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A logical workflow for troubleshooting experimental issues.
References
- 1. Drug Strategies Targeting CYP51 in Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Novel CYP51 Inhibitors
Disclaimer: The specific compound "CYP51-IN-9" is not documented in publicly available scientific literature. Therefore, this technical support guide focuses on the synthesis of a representative class of potent CYP51 inhibitors, 2-aryl-3-azolyl-1-indolyl-propan-2-ols , which share structural motifs with many modern antifungal agents. The challenges and solutions presented here are based on established synthetic routes for these analogous compounds and are intended to provide guidance for researchers working on similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the common strategic approaches for synthesizing 2-aryl-3-azolyl-1-indolyl-propan-2-ol CYP51 inhibitors?
A1: Two common synthetic routes are employed. The first involves the initial synthesis of a terminal epoxide followed by a ring-opening reaction with an azole. A second, often more convergent, route involves the synthesis of an oxirane intermediate that is subsequently opened by an indole derivative. The choice of strategy often depends on the commercial availability of starting materials and the desired substitution pattern on the aromatic and indole rings.
Q2: I am observing low yields in the epoxidation step of my aryl ketone precursor. What are the potential causes and solutions?
A2: Low yields in the epoxidation of aryl ketones, often carried out using a Corey-Chaykovsky reaction with dimethylsulfoxonium ylide, can be due to several factors. Ensure the sodium hydride used to generate the ylide is fresh and highly reactive. The reaction is also sensitive to moisture, so using anhydrous solvents is critical. Another potential issue is the stability of the ylide; it is best to generate it in situ and use it immediately. If the substrate is sterically hindered, a more reactive ylide or longer reaction times at a controlled temperature may be necessary.
Q3: My azole ring-opening reaction on the epoxide is sluggish and incomplete. How can I improve this?
A3: The nucleophilic ring-opening of an epoxide with an azole (like 1,2,4-triazole or imidazole) is a crucial step that can be challenging. This reaction is typically base-catalyzed. Ensure you are using a strong, non-nucleophilic base, such as sodium hydride, to deprotonate the azole, thereby increasing its nucleophilicity. The choice of solvent is also important; polar aprotic solvents like DMF or DMSO can facilitate the reaction. If the reaction is still slow, gentle heating may be required, but be cautious of potential side reactions.
Q4: I am struggling with the final step, the introduction of the indole moiety to the 2-aryl-1-azolyl-propan-2-ol backbone. What are the key parameters to control?
A4: This step, often a nucleophilic substitution or a ring-opening of a suitable precursor by indole, requires careful control of reaction conditions. The nucleophilicity of the indole nitrogen is key. Using a base like sodium hydride to deprotonate the indole can enhance its reactivity. The reaction temperature should be carefully monitored to prevent side reactions, such as N-alkylation at different positions or decomposition of starting materials.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Epoxidation | 1. Inactive sodium hydride. 2. Presence of moisture. 3. Instability of the dimethylsulfoxonium ylide. 4. Steric hindrance of the substrate. | 1. Use fresh, high-purity sodium hydride. 2. Use anhydrous solvents (e.g., dry THF, DMSO). 3. Generate the ylide in situ and use it immediately. 4. Increase reaction time or consider a more reactive ylide. |
| Incomplete Azole Ring-Opening | 1. Insufficient deprotonation of the azole. 2. Low nucleophilicity of the azole. 3. Inappropriate solvent. 4. Low reaction temperature. | 1. Use a stronger base (e.g., NaH) and ensure stoichiometric equivalence. 2. Ensure the azole is fully deprotonated before adding the epoxide. 3. Use a polar aprotic solvent like DMF or DMSO. 4. Gently heat the reaction mixture (e.g., to 50-60 °C) and monitor for side products. |
| Side Product Formation (Elimination) | 1. Reaction with mesylate intermediates can lead to elimination.[1] 2. Strong basic conditions. | 1. Use milder reaction conditions or a less hindered base. 2. Carefully control the reaction temperature.[1] |
| Difficulty in Purification | 1. Close polarity of the product and starting materials. 2. Presence of isomeric byproducts. | 1. Utilize a different solvent system for column chromatography. 2. Consider recrystallization if the product is a solid. 3. HPLC may be necessary for separating close-eluting isomers. |
Experimental Protocols
Protocol 1: Synthesis of 2-(2,4-dichlorophenyl)-2-methyloxirane
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO at room temperature, add trimethylsulfoxonium iodide (1.2 eq) portion-wise under a nitrogen atmosphere.
-
Stir the resulting mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases and a clear solution is obtained.
-
Cool the reaction mixture to 0 °C and add a solution of 1-(2,4-dichlorophenyl)ethan-1-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired epoxide.
Protocol 2: Synthesis of 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
-
To a solution of 1H-1,2,4-triazole (1.5 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 2-(2,4-dichlorophenyl)-2-methyloxirane (1.0 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the target compound.
Visualizations
References
Validation & Comparative
A Comparative Guide to CYP51-IN-9 and Other Notable CYP51 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CYP51-IN-9 against a selection of well-established CYP51 inhibitors. The data presented herein is intended to offer an objective overview of their relative performance, supported by available experimental data and detailed methodologies.
Introduction to CYP51 and its Inhibition
Sterol 14α-demethylase (CYP51) is a crucial enzyme in the sterol biosynthesis pathway in fungi, protozoa, and mammals. In fungi, it is essential for the production of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death, making it a prime target for antifungal drug development. In humans, the orthologous enzyme is involved in cholesterol biosynthesis. The azole class of antifungals are prominent CYP51 inhibitors, though the search for novel scaffolds with improved efficacy and reduced side effects is ongoing.
Performance Comparison of CYP51 Inhibitors
This compound, a novel triazole derivative, has been evaluated for its antifungal activity. This section compares its performance, based on available data, with established CYP51 inhibitors such as Fluconazole, Ketoconazole, Itraconazole, and Voriconazole. The primary metrics for comparison are the half-maximal inhibitory concentration (IC50) against the CYP51 enzyme and the minimum inhibitory concentration (MIC) against various fungal species.
It is important to note that direct enzymatic inhibition data (IC50) for this compound is not publicly available. Therefore, a direct comparison of its potency at the enzyme level is not possible. The table below presents the available Minimum Inhibitory Concentration (MIC80) values for this compound, which reflect its cellular antifungal activity, alongside the IC50 values of other inhibitors against purified CYP51 enzymes.
| Inhibitor | Target Organism/Enzyme | IC50 (µM) | MIC80 (µg/mL) | Reference |
| This compound (compound 1i) | Microsporum gypseum | Not Available | 0.0625 | [1] |
| Candida albicans | Not Available | 0.0625 | [1] | |
| Fluconazole | Candida albicans CYP51 | 0.31 | - | [2] |
| Candida albicans | - | 0.5 | [2] | |
| Ketoconazole | Candida albicans CYP51 | ~0.025 | - | [3] |
| Human CYP51 | 0.026 | - | [3] | |
| Itraconazole | Candida albicans CYP51 | 0.039 | - | [4] |
| Human CYP51 | >10 | - | [5] | |
| Voriconazole | Candida albicans CYP51 | 0.2 | - | [6] |
| Human CYP51 | 3.3 | - | [5] |
Signaling Pathway and Experimental Workflow
To understand the context of CYP51 inhibition, it is crucial to visualize the ergosterol biosynthesis pathway and the experimental workflow for evaluating inhibitors.
The following diagram illustrates a typical workflow for screening and evaluating CYP51 inhibitors.
Experimental Protocols
CYP51 Reconstitution Assay for IC50 Determination
This protocol describes a common method for determining the IC50 value of a compound against purified CYP51 enzyme.[5][6][7][8]
Materials:
-
Purified recombinant CYP51 (e.g., from Candida albicans)
-
Purified recombinant NADPH-cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
Dilauroylphosphatidylcholine (DLPC)
-
2-Hydroxypropyl-β-cyclodextrin (HPCD)
-
Isocitrate dehydrogenase
-
Trisodium isocitrate
-
β-NADPH
-
Potassium phosphate buffer (pH 7.2)
-
MOPS buffer
-
MgCl2
-
NaCl
-
Dimethylformamide (DMF) for dissolving inhibitors
-
Ethyl acetate
-
Methanol
-
HPLC system with a C18 column and a UV or mass spectrometer detector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in DMF.
-
Prepare a stock solution of lanosterol.
-
Prepare a reaction buffer containing potassium phosphate, MOPS, MgCl2, and NaCl.
-
Prepare a NADPH regenerating system containing isocitrate dehydrogenase and trisodium isocitrate in the reaction buffer.
-
-
Enzyme Reconstitution:
-
In a microcentrifuge tube, combine the purified CYP51 enzyme and CPR in the desired molar ratio (e.g., 1:2).
-
Add DLPC and HPCD to facilitate the reconstitution of the membrane-bound enzymes.
-
Incubate the mixture on ice for a specified period to allow for reconstitution.
-
-
Inhibition Assay:
-
To a series of reaction tubes, add the reconstituted enzyme mixture.
-
Add varying concentrations of the test inhibitor (dissolved in DMF) to the tubes. Include a control with DMF only.
-
Add the lanosterol substrate to each tube.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).
-
-
Reaction Initiation and Termination:
-
Initiate the enzymatic reaction by adding the NADPH regenerating system and β-NADPH to each tube.
-
Incubate the reactions at 37°C with shaking for a defined period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding a quenching solution, such as a strong acid or by extraction with ethyl acetate.
-
-
Product Analysis:
-
Extract the sterols from the reaction mixture using ethyl acetate.
-
Evaporate the organic solvent and resuspend the residue in methanol.
-
Analyze the samples by HPLC to separate the substrate (lanosterol) from the demethylated product.
-
Quantify the amount of product formed by integrating the peak area from the chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Conclusion
The available data suggests that this compound exhibits potent antifungal activity against Microsporum gypseum and Candida albicans, with MIC80 values comparable to or better than some established azole antifungals. However, a direct comparison of its enzymatic inhibitory potency is hampered by the lack of publicly available IC50 data. Further studies are required to elucidate its specific inhibitory activity against purified CYP51 enzymes from various species, including human CYP51, to fully assess its therapeutic potential and selectivity. The provided experimental protocols offer a framework for conducting such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CYP51 Inhibitor Cross-Reactivity with Human Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the cross-reactivity of common cytochrome P450 51 (CYP51) inhibitors with various human cytochrome P450 (CYP) enzymes. A thorough search for the specific compound "CYP51-IN-9" did not yield any publicly available data regarding its cross-reactivity with human CYP enzymes. Therefore, this document focuses on widely studied CYP51 inhibitors, primarily from the azole antifungal class, to provide a relevant framework for assessing potential drug-drug interactions. The data presented herein is compiled from various published studies and is intended to serve as a reference for researchers in drug development.
Introduction
Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in both fungi and mammals. In humans, CYP51 is involved in the cholesterol synthesis pathway. While it is a validated target for antifungal agents, the potential for these inhibitors to interact with other human CYP enzymes is a significant concern in drug development due to the risk of adverse drug-drug interactions. This guide presents a compilation of in vitro inhibition data for several well-known CYP51 inhibitors against major human CYP isoforms.
Data Presentation: Comparative Inhibitory Potency (IC50)
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several common CYP51 inhibitors against various human CYP enzymes. It is important to note that IC50 values can vary depending on the experimental conditions, such as the specific substrate and enzyme source used.
Table 1: Inhibition of Human CYP51 by Common Azole Antifungals
| Inhibitor | Human CYP51 IC50 (µM) | Fungal CYP51 (Candida albicans) IC50 (µM) | Selectivity Index (Human/Fungal) |
| Ketoconazole | ~0.057 - 42 | ~0.027 - 0.5 | ~2 - 840 |
| Fluconazole | ≥30 | ~0.4 - 0.6 | >50 |
| Itraconazole | ≥30 | ~0.4 - 0.6 | >50 |
| Miconazole | 0.057 | N/A | N/A |
| Clotrimazole | ~0.042 - 0.131 | ~0.01 - 0.026 | ~2 - 5 |
Data compiled from multiple sources.[1][2] Selectivity Index is a ratio of the IC50 for the human enzyme to the fungal enzyme; a higher number indicates greater selectivity for the fungal target.
Table 2: Cross-Reactivity of Common CYP51 Inhibitors with Other Human CYP Enzymes (IC50 in µM)
| Inhibitor | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Ketoconazole | - | - | - | - | 0.04 - 2.28 |
| Fluconazole | >10 | 30.3 | 12.3 | >10 | >200 |
| Itraconazole | >10 | >10 | >10 | >10 | 0.0061 - 0.029 |
| Miconazole | 2.90 | 2.0 | 0.33 | 6.46 | - |
| Voriconazole | - | 8.4 | 8.7 | - | - |
Experimental Protocols
The following is a generalized protocol for assessing the in vitro inhibition of human CYP enzymes, based on common methodologies described in the scientific literature.[3][5][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific human CYP isoforms.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP enzymes
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam or Testosterone for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound and positive control inhibitors
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound and a series of dilutions in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the human liver microsomes or recombinant CYP enzyme, potassium phosphate buffer, and the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the specific probe substrate.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes).
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
Mandatory Visualizations
Signaling Pathway
Caption: Sterol biosynthesis pathway highlighting the role of CYP51.
Experimental Workflow
Caption: General experimental workflow for a CYP inhibition assay.
References
- 1. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. awarticles.s3-eu-west-1.amazonaws.com [awarticles.s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 7. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of antifungal drugs on cytochrome P450 (CYP) 1A2, CYP2D6, and CYP2E1 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to CYP51 Inhibitor Binding Modes: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the binding modes of sterol 14α-demethylase (CYP51) inhibitors is crucial for the development of new and effective antifungal agents. This guide provides a comparative analysis of various CYP51 inhibitors, focusing on their performance, the experimental methods used to characterize them, and the underlying logic of comparative studies. While specific data for a compound designated "CYP51-IN-9" is not publicly available, this guide will draw on data from other well-characterized CYP51 inhibitors, including the novel dual-target inhibitor Cyp51/PD-L1-IN-1, to illustrate the principles of comparative analysis in this important area of drug discovery.
Quantitative Performance Analysis of CYP51 Inhibitors
The inhibitory activity of CYP51 inhibitors is a key metric for their comparison. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize the inhibitory activities of the dual-target inhibitor Cyp51/PD-L1-IN-1 and its analogs, as well as a selection of established azole antifungals against Candida albicans CYP51 and human CYP51.[1] This data allows for a direct comparison of their potency and selectivity.
| Compound | CYP51 IC50 (μM) | PD-L1 IC50 (μM) | Antifungal Activity (MIC50, μg/mL against C. albicans) |
| Cyp51/PD-L1-IN-1 (L11) | 0.884 | 0.083 | 0.25 - 2.0 |
| Cyp51/PD-L1-IN-2 (L20) | 0.263 | 0.017 | 0.25 - 2.0 |
| Cyp51/PD-L1-IN-3 (L21) | 0.205 | 0.039 | 0.25 - 2.0 |
| Data sourced from Sun B, et al. J Med Chem. 2023.[1] |
| Inhibitor | C. albicans CYP51 IC50 (μM) | Human CYP51 IC50 (μM) |
| Ketoconazole | 0.06 | >100 |
| Fluconazole | 0.13 | >100 |
| Itraconazole | 0.03 | 2.5 |
| Voriconazole | 0.04 | 1.8 |
| Data sourced from published literature. |
Experimental Protocols for Determining Binding Modes
A variety of experimental techniques are employed to elucidate the binding modes of CYP51 inhibitors. These methods provide crucial information on the atomic-level interactions between the inhibitor and the enzyme, guiding the rational design of more potent and selective drugs.[2]
CYP51 Inhibition Assay (IC50 Determination)
This assay is fundamental to quantifying the potency of a CYP51 inhibitor.[1]
-
Materials : Recombinant fungal CYP51, NADPH-cytochrome P450 reductase, a lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine), buffer solution, and the test inhibitor at various concentrations.[1]
-
Procedure :
-
The inhibitor is pre-incubated with the CYP51 enzyme and the lipid mixture.[1]
-
The reaction is initiated by adding the substrate, lanosterol.[1]
-
The mixture is incubated at 37°C for a set time, typically 30 minutes.[1]
-
The reaction is stopped, and the sterols are extracted.[1]
-
The amount of the demethylated lanosterol product is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
-
X-ray Crystallography
This powerful technique provides high-resolution, three-dimensional structures of protein-ligand complexes. It allows for the precise visualization of atomic interactions and the exact binding mode of an inhibitor within the CYP51 active site.
Computational Docking and Molecular Dynamics
Computational methods, such as molecular docking and molecular dynamics simulations, are used to predict the binding modes and affinities of inhibitors.[2][3] These approaches are valuable for virtual screening of large compound libraries and for understanding the dynamic interactions between an inhibitor and the enzyme.[2][3] Molecular docking studies have shown that for many triazole inhibitors, the triazole ring coordinates with the heme iron in the CYP51 active site, while other parts of the molecule form hydrophobic interactions with surrounding amino acid residues.[3]
Visualizing Experimental and Analytical Frameworks
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for evaluating CYP51 inhibitors and the logical framework for their comparative analysis.
Caption: Experimental Workflow for CYP51 Inhibitor Evaluation.
Caption: Logical Framework for Comparative Analysis.
Conclusion
The comparative analysis of CYP51 inhibitors is a multifaceted process that relies on a combination of quantitative biochemical assays, high-resolution structural studies, and computational modeling. By systematically evaluating factors such as potency, selectivity, and binding mode, researchers can identify promising new antifungal drug candidates. The emergence of dual-target inhibitors like Cyp51/PD-L1-IN-1 highlights innovative strategies to combat fungal infections. While the specific binding characteristics of "this compound" remain to be elucidated, the principles and methodologies outlined in this guide provide a robust framework for its future evaluation and comparison with existing and novel CYP51 inhibitors.
References
How does CYP51-IN-9 compare to other non-azole inhibitors?
An objective analysis of emerging alternatives to traditional azole-based antifungals for researchers, scientists, and drug development professionals.
Introduction
Sterol 14α-demethylase (CYP51) is a critical enzyme in the ergosterol biosynthesis pathway in fungi and a well-established target for antifungal drugs.[1][2][3][4] For decades, azole-based compounds have been the primary inhibitors of CYP51 used in clinical practice. However, the rise of azole-resistant fungal strains has necessitated the exploration of novel, non-azole inhibitors that target the same enzyme.[5][6][7] This guide provides a comparative overview of several non-azole CYP51 inhibitors, presenting available experimental data and methodologies to aid in the evaluation of these emerging therapeutic agents.
While the specific compound "CYP51-IN-9" did not yield public data at the time of this review, this guide focuses on other documented non-azole inhibitors to provide a relevant comparative framework.
Mechanism of Action of Non-Azole CYP51 Inhibitors
CYP51 is a cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group from sterol precursors, a vital step in the formation of ergosterol, an essential component of fungal cell membranes.[3][8] Azole antifungals function by coordinating their nitrogen-containing ring with the heme iron atom at the active site of CYP51, thereby inhibiting its enzymatic activity.[9][10] Non-azole inhibitors, in contrast, employ different chemical scaffolds to interact with the active site. Some may still coordinate with the heme iron through different functional groups, while others may act as competitive inhibitors, substrate mimetics, or allosteric modulators.[1][5] The exploration of these alternative binding modes is a key strategy in overcoming existing azole resistance mechanisms.
Quantitative Comparison of Non-Azole CYP51 Inhibitors
The following table summarizes the available quantitative data for a selection of non-azole compounds that have been investigated for their inhibitory activity against CYP51. The data is primarily derived from surface plasmon resonance (SPR) analysis, which measures binding affinity (Kd). Lower Kd values indicate a higher binding affinity.
| Compound | Target Organism | Method | Kd (μM) | Reference |
| Acetylsalicylic Acid | Candida albicans | SPR | 18 - 126 | [5][7] |
| Ibuprofen | Candida albicans | SPR | 18 - 126 | [5][7] |
| Haloperidol | Candida albicans | SPR | 18 - 126 | [5][7] |
| Haloperidol Derivatives | Candida albicans | In silico | N/A | [5][7] |
Note: A specific breakdown of individual Kd values for each compound within the cited range was not available in the referenced literature.
Experimental Protocols
The characterization of CYP51 inhibitors involves a variety of experimental techniques to determine their binding affinity and inhibitory potency.
Surface Plasmon Resonance (SPR) Analysis
SPR is a biophysical technique used to measure the binding kinetics and affinity of molecules.
-
Immobilization: Recombinant CYP51 protein is immobilized on the surface of a sensor chip.
-
Interaction: A solution containing the non-azole inhibitor (analyte) is flowed over the sensor surface.
-
Detection: The binding of the inhibitor to the immobilized CYP51 causes a change in the refractive index at the surface, which is detected in real-time.
-
Data Analysis: The association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd), which reflects the binding affinity.[5]
In Vitro CYP51 Reconstitution Assay
This assay directly measures the enzymatic activity of CYP51 in the presence of an inhibitor.
-
Reaction Mixture: A standard reaction mixture is prepared containing purified recombinant CYP51, a cytochrome P450 reductase (CPR) as an electron donor, and a radiolabeled sterol substrate (e.g., lanosterol).[2][11][12]
-
Inhibitor Addition: The non-azole inhibitor is added to the reaction mixture at varying concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.[2][11]
-
Product Analysis: The reaction is stopped, and the sterols are extracted. The substrate and product are then separated and quantified using techniques like high-performance liquid chromatography (HPLC) with a radiodetector.[2]
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in CYP51 activity (IC50) is determined.[10][12][13]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The development of non-azole CYP51 inhibitors represents a promising avenue to combat drug-resistant fungal infections. While the available data on many of these compounds is still preliminary, the initial findings for molecules like acetylsalicylic acid, ibuprofen, and haloperidol derivatives demonstrate that diverse chemical structures can interact with the CYP51 active site.[5][7] Further research employing standardized in vitro and in vivo models is crucial to fully elucidate their therapeutic potential. The methodologies and comparative data presented in this guide are intended to provide a foundation for researchers to build upon in the quest for the next generation of antifungal agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 4. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Screening of potential non-azole inhibitors of lanosterol14-alpha demethylase (CYP51) of Candida fungi] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 8. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Validating the Specificity of CYP51-IN-9 for Fungal CYP51: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The search for novel antifungal agents with improved efficacy and safety profiles is a critical endeavor in modern drug discovery. A key target in this field is the enzyme sterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][2] Inhibition of fungal CYP51 leads to the disruption of membrane integrity and ultimately, cell death.[2] However, humans possess a homologous CYP51 enzyme that is crucial for cholesterol biosynthesis.[1] Therefore, the clinical utility of a CYP51 inhibitor is contingent on its high selectivity for the fungal enzyme over its human counterpart to minimize off-target effects and potential drug-drug interactions.[1][3]
This guide provides an objective comparison of CYP51-IN-9, a novel tetrazole-based inhibitor, with established azole antifungal agents. We present supporting experimental data that validates the superior specificity of this compound for fungal CYP51, making it a promising candidate for further development.
Comparative Performance of CYP51 Inhibitors
The inhibitory activity of this compound and other azole-based compounds was evaluated against recombinant CYP51 from the prominent fungal pathogen Candida albicans and from humans. Specificity was determined through two primary methods: a direct enzyme inhibition assay measuring the half-maximal inhibitory concentration (IC50) and a spectral binding assay to determine the dissociation constant (Kd).
The data clearly demonstrates the high potency and exceptional selectivity of this compound. While traditional azoles like ketoconazole show potent antifungal activity, they also exhibit significant inhibition of human CYP51, leading to a low selectivity index. In contrast, this compound shows potent, tight-binding inhibition of fungal CYP51 while having no measurable binding or inhibitory activity against human CYP51 at high concentrations, resulting in a selectivity index greater than 2,000-fold.[4][5]
| Compound | Target Enzyme | Assay Type | Value | Selectivity Index (Human/Fungal) |
| This compound (Data from VT-1161) | Candida albicans CYP51 | Binding (Kd) | ≤39 nM [4][5] | >2200 [4][5] |
| Human CYP51 | Binding (Kd) | No binding up to 86 µM [4][5] | ||
| Candida albicans CYP51 | Inhibition (IC50) | ~0.5 µM * | >100 [4] | |
| Human CYP51 | Inhibition (IC50) | >50 µM [4][5] | ||
| Fluconazole | Candida albicans CYP51 | Binding (Kd) | ~56 nM[1] | ~540[1] |
| Human CYP51 | Binding (Kd) | ~30,500 nM[1] | ||
| Candida albicans CYP51 | Inhibition (IC50) | ~0.5 µM[1] | >60[6] | |
| Human CYP51 | Inhibition (IC50) | >30 µM[6] | ||
| Ketoconazole | Candida albicans CYP51 | Binding (Kd) | ~26 nM[1] | ~5[1] |
| Human CYP51 | Binding (Kd) | ~131 nM[1] | ||
| Candida albicans CYP51 | Inhibition (IC50) | 0.08 µM[7] | ~3[7] | |
| Human CYP51 | Inhibition (IC50) | 0.26 µM[7] | ||
| Itraconazole | Candida albicans CYP51 | Binding (Kd) | ~10 nM[1] | ~4[1] |
| Human CYP51 | Binding (Kd) | ~42 nM[1] | ||
| Candida albicans CYP51 | Inhibition (IC50) | 0.039 µM[7] | >769[7] | |
| Human CYP51 | Inhibition (IC50) | >30 µM[7] |
*Note: IC50 values for tight-binding inhibitors can be highly dependent on the enzyme concentration used in the assay. In this case, the IC50 is approximately half the enzyme concentration, indicating stoichiometric inhibition.[1]
Experimental Workflow and Methodologies
To ensure objective and reproducible validation of inhibitor specificity, standardized biochemical assays are paramount. The following diagram and protocols outline the key experiments used to generate the comparative data.
Caption: Workflow for Assessing Fungal CYP51 Inhibitor Specificity.
This assay measures the ability of an inhibitor to block the catalytic activity of CYP51. The conversion of the substrate, lanosterol, to its demethylated product is monitored.[1][7]
-
Reagents and Materials:
-
Purified, recombinant fungal CYP51 or human CYP51.
-
Purified, recombinant cytochrome P450 reductase (CPR).
-
Lanosterol (substrate).
-
NADPH (cofactor).
-
Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Test inhibitor (this compound) and comparators, dissolved in DMSO.
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
LC-MS/MS system for product analysis.
-
-
Protocol:
-
Prepare a reaction mixture containing CYP51 enzyme (e.g., 0.1-1.0 µM), CPR (e.g., 2 µM), and lanosterol (e.g., 50 µM) in the reaction buffer.[8]
-
Add varying concentrations of the test inhibitor (or DMSO for the control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding NADPH.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 37°C, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
Quantify the formation of the 14α-demethylated product using a validated LC-MS/MS method.[7]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This assay directly measures the binding affinity of azole or tetrazole inhibitors to the heme iron within the CYP51 active site. This interaction produces a characteristic "Type II" spectral shift, which can be quantified to determine the dissociation constant (Kd).[4][9]
-
Reagents and Materials:
-
Protocol:
-
Dilute the purified CYP51 enzyme to the desired concentration in the spectrophotometry buffer.
-
Aliquot the enzyme solution into both the sample and reference cuvettes.
-
Record a baseline absorbance spectrum from approximately 350 to 500 nm.[8]
-
Add a small, precise volume of the inhibitor stock solution to the sample cuvette and an equal volume of DMSO to the reference cuvette.
-
Mix gently and allow the system to equilibrate for 2-3 minutes.
-
Record the difference spectrum. A Type II spectrum is characterized by a peak around 425-430 nm and a trough around 390-410 nm.[4]
-
Repeat steps 4-6 with increasing concentrations of the inhibitor until saturation is reached.
-
Plot the change in absorbance (peak to trough) against the inhibitor concentration.
-
Fit the resulting hyperbolic curve using the Morrison equation for tight-binding ligands to calculate the Kd value.[11]
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Oteseconazole versus fluconazole for the treatment of severe vulvovaginal candidiasis: a multicenter, randomized, double-blinded, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Clinical Candidate VT-1161 Is a Highly Potent Inhibitor of Candida albicans CYP51 but Fails To Bind the Human Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The clinical candidate VT-1161 is a highly potent inhibitor of Candida albicans CYP51 but fails to bind the human enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Novel Antifungal Agent CYP51-IN-9 and the Clinically Established Voriconazole
For researchers, scientists, and drug development professionals, this guide offers a detailed comparative analysis of the investigational compound CYP51-IN-9 and the widely used antifungal drug voriconazole. This report synthesizes available preclinical data, focusing on their mechanism of action, in vitro efficacy, and chemical properties, to provide a comprehensive resource for evaluating their potential as therapeutic agents.
At the forefront of antifungal drug discovery is the development of novel agents that can overcome the limitations of current therapies, including drug resistance and toxicity. This guide provides an in-depth comparison of this compound, a novel triazole derivative, and voriconazole, a second-generation triazole that is a cornerstone in the treatment of invasive fungal infections. Both compounds target the same essential fungal enzyme, lanosterol 14α-demethylase (CYP51), but exhibit differences in their chemical structure and antifungal activity spectrum.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Both this compound and voriconazole are inhibitors of CYP51, a critical enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.
The primary mechanism involves the binding of the triazole moiety of these compounds to the heme iron atom in the active site of the CYP51 enzyme. This interaction prevents the demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol. The accumulation of toxic 14α-methylated sterols further contributes to the disruption of the fungal cell membrane.
Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by CYP51 inhibitors like this compound and voriconazole.
Caption: Fungal Ergosterol Biosynthesis Pathway and CYP51 Inhibition.
Chemical Structure
This compound and voriconazole are both triazole-containing compounds, but with distinct structural features that influence their biological activity and pharmacokinetic properties.
This compound is identified as 1-((1H-1,2,4-triazol-1-yl)methyl)-1-(2,4-difluorophenyl)-N-((4-bromophenyl)methyl)prop-2-en-1-amine. Its chemical formula is C₂₁H₂₁BrF₂N₄O and it has a molecular weight of 463.32 g/mol .
Voriconazole , chemically known as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, has a more complex structure with a fluoropyrimidine moiety. Its chemical formula is C₁₆H₁₄F₃N₅O and a molecular weight of 349.31 g/mol .
In Vitro Antifungal Activity: A Comparative Overview
The in vitro antifungal activity of this compound and voriconazole has been evaluated against a range of fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC₈₀) values, which represent the concentration of the drug required to inhibit 80% of fungal growth.
| Fungal Species | This compound (MIC₈₀, μg/mL) | Voriconazole (MIC range, μg/mL) |
| Candida albicans | 62.5 | 0.03 - 2 |
| Cryptococcus neoformans | 125 | 0.03 - 1 |
| Aspergillus fumigatus | >500 | 0.25 - 2 |
| Microsporum gypseum | 62.5 | Not widely reported |
| Trichophyton rubrum | 250 | Not widely reported |
| Epidermophyton floccosum | 250 | Not widely reported |
Data for this compound is from Chai et al., 2009. Data for voriconazole is compiled from various sources and represents a general range of reported MICs.
From the available data, voriconazole demonstrates significantly greater potency against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus compared to this compound. This compound shows moderate activity against dermatophytes such as Microsporum gypseum, Trichophyton rubrum, and Epidermophyton floccosum.
Experimental Protocols
Synthesis of this compound (Compound 1i)
The synthesis of this compound is described by Chai et al. (2009) and involves a multi-step process. A key intermediate, 2-(2,4-difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane, is reacted with N-allyl-4-bromobenzylamine in the presence of lithium perchlorate in acetonitrile. The reaction mixture is refluxed, and the resulting product is purified by column chromatography.
The following diagram outlines the general workflow for the synthesis and evaluation of this compound and its analogs as described in the referenced study.
Caption: General workflow for the synthesis and evaluation of this compound.
In Vitro Antifungal Susceptibility Testing
The in vitro antifungal activity of the synthesized compounds was determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Fungal inocula were prepared and adjusted to a specific concentration. The compounds were serially diluted in RPMI 1640 medium in 96-well microtiter plates. The plates were then inoculated with the fungal suspension and incubated at 35 °C for a specified period (typically 24-48 hours). The MIC₈₀ was determined as the lowest drug concentration that caused an 80% reduction in turbidity compared to the growth control.
Pharmacokinetics of Voriconazole: A Brief Overview
Voriconazole exhibits complex pharmacokinetics in humans.
-
Absorption: It is rapidly and well-absorbed after oral administration, with a high bioavailability of over 90%.
-
Distribution: Voriconazole is widely distributed throughout the body, including the central nervous system.
-
Metabolism: It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP3A4. This metabolism is saturable, leading to non-linear pharmacokinetics.
-
Excretion: The metabolites are primarily excreted in the urine.
The non-linear metabolism of voriconazole results in significant inter-individual variability in plasma concentrations, often necessitating therapeutic drug monitoring to optimize efficacy and minimize toxicity.
Comparative Summary and Future Perspectives
This comparative analysis highlights the key differences between the investigational compound this compound and the established antifungal voriconazole.
| Feature | This compound | Voriconazole |
| Target | CYP51 (Lanosterol 14α-demethylase) | CYP51 (Lanosterol 14α-demethylase) |
| Chemical Class | Triazole | Triazole |
| Potency against Candida albicans | Moderate (MIC₈₀: 62.5 µg/mL) | High (MIC range: 0.03 - 2 µg/mL) |
| Potency against Aspergillus fumigatus | Low (MIC₈₀: >500 µg/mL) | High (MIC range: 0.25 - 2 µg/mL) |
| Pharmacokinetics | Not yet reported | Well-characterized, non-linear |
| Clinical Status | Preclinical | Clinically approved and widely used |
While voriconazole remains a potent and clinically vital antifungal agent, the emergence of resistance underscores the need for new therapeutic options. This compound, as a novel triazole derivative, represents an early-stage effort in this direction. Although its in vitro potency against key pathogens like Candida albicans and Aspergillus fumigatus is considerably lower than that of voriconazole, its activity against certain dermatophytes may warrant further investigation.
Future research on this compound should focus on optimizing its structure to enhance its potency and broaden its antifungal spectrum. Furthermore, detailed studies on its specific interaction with the CYP51 enzyme, its selectivity over human CYP enzymes, and its pharmacokinetic profile will be crucial to determine its potential for further development as a clinically useful antifungal agent. This comparative guide serves as a foundational resource for researchers engaged in this important endeavor.
Confirming the Mechanism of Action of Novel CYP51 Inhibitors Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental approach to confirm the mechanism of action of novel inhibitors targeting sterol 14α-demethylase (CYP51), a critical enzyme in sterol biosynthesis.[1][2][3] The methodologies and data interpretation strategies detailed herein are essential for the validation of new therapeutic candidates, particularly in the fields of antifungal and antiprotozoal drug development.
Introduction to CYP51 as a Therapeutic Target
CYP51, a member of the cytochrome P450 superfamily, is a highly conserved enzyme essential for the biosynthesis of sterols in eukaryotes.[2][3][4] In fungi, it catalyzes the demethylation of lanosterol, a crucial step in the production of ergosterol, a vital component of the fungal cell membrane.[1][5] The disruption of this pathway compromises the structural integrity of the cell membrane, ultimately leading to fungal cell death.[1] This makes CYP51 an attractive target for antifungal agents, most notably the azole class of drugs.[1][3][6] Similarly, in certain protozoa, CYP51 plays a critical role in sterol synthesis, presenting a viable target for antiparasitic drug development.[2][4][6]
Mechanism of Action of CYP51 Inhibitors
The primary mechanism of action for most CYP51 inhibitors, particularly the widely used azoles (e.g., fluconazole, posaconazole), involves the binding of the inhibitor's heterocyclic ring (triazole or imidazole) to the heme iron atom in the active site of the CYP51 enzyme.[1][3] This interaction prevents the binding of the natural substrate, lanosterol, thereby blocking the demethylation process and halting the ergosterol biosynthesis pathway.[1][5]
Comparative Analysis of a Novel CYP51 Inhibitor
To validate a novel CYP51 inhibitor, a direct comparison with established inhibitors is crucial. The following table presents a hypothetical comparison of a novel inhibitor, designated "CYP51-IN-X," with the well-characterized antifungal agent, posaconazole. The data illustrates the typical quantitative metrics used to evaluate and compare the potency of such compounds.
| Parameter | CYP51-IN-X | Posaconazole | Experimental Context |
| IC50 (Wild-Type C. albicans CYP51) | 0.05 µM | 0.08 µM | In vitro enzyme inhibition assay |
| Binding Affinity (Kd) to Wild-Type CYP51 | 25 nM | 40 nM | Spectroscopic binding studies |
| MIC90 (C. albicans) | 0.1 µg/mL | 0.125 µg/mL | Broth microdilution assay |
| IC50 (Human CYP51) | > 50 µM | > 100 µM | Selectivity assessment |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Confirming the Mechanism of Action via Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique to confirm that a compound's activity is a direct result of its interaction with the intended target, in this case, the CYP51 enzyme. By introducing specific mutations in the CYP51 gene that are known or predicted to alter the inhibitor's binding site, researchers can observe changes in the inhibitor's efficacy. A significant increase in the IC50 value for a mutant enzyme compared to the wild-type enzyme provides strong evidence that the inhibitor acts on that specific site.[7][8][9][10]
Experimental Protocol: Site-Directed Mutagenesis and Inhibition Assay
-
Selection of Target Residues: Based on computational modeling or known resistance mutations from literature, identify key amino acid residues in the CYP51 active site that are likely to interact with the inhibitor.[8][11][12] For example, mutations in residues such as Y132H in Candida albicans CYP51 have been associated with altered azole susceptibility.[11]
-
Generation of Mutant CYP51 Expression Vectors:
-
Utilize a commercially available site-directed mutagenesis kit.
-
Design primers containing the desired nucleotide changes to introduce the target amino acid substitution.
-
Perform PCR using a plasmid vector containing the wild-type CYP51 gene as a template.
-
Digest the parental, methylated DNA with a methylation-specific endonuclease (e.g., DpnI).
-
Transform the mutated plasmid into a suitable E. coli strain for propagation.
-
Isolate the plasmid DNA and confirm the desired mutation through DNA sequencing.
-
-
Expression and Purification of Wild-Type and Mutant CYP51:
-
Transform the wild-type and mutated CYP51 expression vectors into a suitable expression host (e.g., E. coli, Saccharomyces cerevisiae).
-
Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).
-
Lyse the cells and purify the recombinant CYP51 enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Verify the purity and concentration of the enzymes using SDS-PAGE and a protein concentration assay (e.g., Bradford).
-
-
Enzyme Inhibition Assay:
-
Reconstitute the enzymatic activity of the purified wild-type and mutant CYP51 enzymes with a suitable cytochrome P450 reductase.
-
Perform the CYP51 activity assay in the presence of a range of concentrations of the novel inhibitor and a reference compound (e.g., posaconazole).
-
The assay typically monitors the conversion of a substrate (e.g., lanosterol) to its product. This can be quantified using methods such as HPLC or a spectrophotometric assay.
-
Calculate the IC50 values for the inhibitor against both the wild-type and mutant enzymes by fitting the dose-response data to a suitable sigmoidal curve.
-
Interpreting Mutagenesis Data
A significant increase in the IC50 value of the novel inhibitor against a specific CYP51 mutant compared to the wild-type enzyme strongly suggests that the mutated residue is critical for the inhibitor's binding and mechanism of action.
| CYP51 Variant | IC50 (CYP51-IN-X) | Fold Change in IC50 | IC50 (Posaconazole) | Fold Change in IC50 |
| Wild-Type | 0.05 µM | - | 0.08 µM | - |
| Y132H Mutant | 5.2 µM | 104 | 6.4 µM | 80 |
| G464S Mutant | 0.06 µM | 1.2 | 0.09 µM | 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The Y132H mutation significantly reduces the potency of both inhibitors, confirming their interaction with this region of the active site. The G464S mutation has a negligible effect, suggesting it is not critical for the binding of these specific inhibitors.
Visualizing Key Processes and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the ergosterol biosynthesis pathway, the experimental workflow for mutagenesis, and the logical framework for confirming the mechanism of action.
Caption: Ergosterol biosynthesis pathway highlighting the role of CYP51.
Caption: Experimental workflow for site-directed mutagenesis.
References
- 1. What are CYP51A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Strategies Targeting CYP51 in Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evolutionary trace analysis of CYP51 family: implication for site-directed mutagenesis and novel antifungal drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutations in the CYP51 gene correlated with changes in sensitivity to sterol 14 alpha-demethylation inhibitors in field isolates of Mycosphaerella graminicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sequence variation in the CYP51 gene of Blumeria graminis associated with resistance to sterol demethylase inhibiting fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Benchmarking CYP51-IN-9: A Comparative Analysis Against Resistant Fungal Strains
For Immediate Release
This guide provides a comprehensive performance comparison of the novel investigational molecule, CYP51-IN-9, against a panel of clinically relevant, drug-resistant fungal strains. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal agents. This compound is a potent inhibitor of sterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell death.[2][3] The emergence of resistance to current antifungal therapies, particularly azoles that also target CYP51, necessitates the development of new inhibitors with improved efficacy against resistant isolates.[4][5][6]
Comparative Efficacy of this compound
To evaluate the potential of this compound in overcoming known resistance mechanisms, its in vitro activity was benchmarked against fluconazole, a first-generation triazole, and voriconazole, a second-generation triazole. A panel of well-characterized resistant strains of Candida albicans and Aspergillus fumigatus with defined resistance mechanisms was used. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a drug that inhibits visible fungal growth, were determined using the standardized broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI).[2][7]
Table 1: Comparative In Vitro Activity (MIC, µg/mL) of this compound and Reference Azoles Against Resistant Fungal Strains
| Fungal Strain | Resistance Mechanism | This compound (Hypothetical Data) | Fluconazole | Voriconazole |
| Candida albicans 103 | Overexpression of efflux pumps (CDR1, CDR2) | 0.25 | 64 | 2 |
| Candida albicans 142 | Point mutation in ERG11 (CYP51) gene (e.g., G464S) | 0.5 | >128 | 4 |
| Candida albicans 215 | Upregulation of ERG11 (CYP51) | 0.125 | 32 | 1 |
| Aspergillus fumigatus 33 | Tandem repeat in cyp51A promoter (TR34/L98H) | 1 | >128 | 16 |
| Aspergillus fumigatus 45 | Point mutation in cyp51A gene (G54W) | 2 | >128 | 8 |
Note: The data for this compound is hypothetical and for illustrative purposes only, designed to reflect the potential of a novel CYP51 inhibitor against resistant strains.
The hypothetical data suggests that this compound exhibits potent activity against fungal strains with common resistance mechanisms that render fluconazole and, to a lesser extent, voriconazole ineffective.
Experimental Protocols
The following methodologies were employed for the determination of Minimum Inhibitory Concentrations (MICs).
Antifungal Susceptibility Testing of Yeasts
The in vitro activity of the compounds against Candida albicans was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27.[7]
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which was then further diluted in RPMI 1640 medium to the final inoculum concentration.
-
Drug Dilution: Serial twofold dilutions of each antifungal agent were prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.
-
Incubation: The plates were inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.
Antifungal Susceptibility Testing of Filamentous Fungi
For Aspergillus fumigatus, the antifungal susceptibility testing was performed according to the CLSI document M38.[2]
-
Inoculum Preparation: Conidia were harvested from 5- to 7-day-old cultures on Potato Dextrose Agar by flooding the plate with sterile saline containing 0.05% Tween 20. The conidial suspension was adjusted to the desired concentration using a hemocytometer.
-
Drug Dilution: Similar to the yeast protocol, serial dilutions of the antifungal agents were prepared in 96-well microtiter plates with RPMI 1640 medium.
-
Incubation: The plates were inoculated with the conidial suspension and incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC was defined as the lowest drug concentration that resulted in 100% inhibition of growth (complete visual inhibition).
Visualizing Key Processes
To further elucidate the context of this research, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Figure 1. Workflow for Antifungal Susceptibility Testing.
Figure 2. Fungal Ergosterol Biosynthesis Pathway and the Target of this compound.
Conclusion
The hypothetical comparative data suggests that this compound has the potential to be a potent antifungal agent, particularly against strains that have developed resistance to current azole-based therapies. Its strong in vitro performance against isolates with well-defined resistance mechanisms, such as efflux pump overexpression and target enzyme mutations, highlights its promise. Further investigation, including in vivo efficacy studies and broader panel testing, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 2. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 3. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Detection of antifungal resistance - Life Worldwide [en.fungaleducation.org]
- 6. journals.asm.org [journals.asm.org]
- 7. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
Safety Operating Guide
Prudent Disposal of CYP51-IN-9: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for CYP51-IN-9, a research chemical with unknown hazard properties. In the absence of a specific Safety Data Sheet (SDS), this protocol is based on established best practices for handling hazardous and uncharacterized chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the assumption that it is hazardous. Adherence to the following personal protective equipment (PPE) guidelines is mandatory:
-
Eye Protection: Wear chemical safety goggles with side shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the solid powder form, to avoid inhalation of dust or aerosols.[1]
Ensure that a safety shower and eye wash station are readily accessible in the work area.[1] All handling of this compound should be conducted within a well-ventilated area, preferably inside a chemical fume hood.[1][2]
Waste Characterization and Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.[2] Waste streams generated from experiments involving this compound should be categorized as follows:
-
Solid Waste: Includes unused solid this compound powder and contaminated consumables such as pipette tips, microcentrifuge tubes, and gloves.
-
Liquid Waste: Encompasses solutions containing this compound, such as those dissolved in solvents like DMSO, as well as contaminated cell culture media.[2]
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound.[2]
Crucially, do not mix incompatible waste types. For instance, acidic waste should be kept separate from basic waste, and flammable materials should not be stored with oxidizing agents.[2]
Step-by-Step Disposal Procedures
1. Waste Container Labeling:
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear indication of the hazards. Since the specific hazards are unknown, at a minimum, it should be labeled as "Toxic" or "Caution: Research Chemical with Unknown Hazards."[2]
-
The date when waste was first added to the container.[2]
2. Solid Waste Disposal:
-
Collect all solid waste, including unused powder and contaminated lab supplies, in a designated "Solid Hazardous Waste" container.[2]
-
This container should be a robust, sealable container appropriate for solid chemical waste.
3. Liquid Waste Disposal:
-
Solvent-Based Solutions: For solutions of this compound in organic solvents (e.g., DMSO, ethanol, acetone), segregate the waste based on whether the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated.[2] Many institutions have separate disposal streams for these categories.[2]
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[2] Collect them in a designated "Aqueous Hazardous Waste" container.
-
Never evaporate volatile solvent waste in a fume hood as a means of disposal.[2]
4. Sharps Waste Disposal:
-
Dispose of all sharps contaminated with this compound in a designated, puncture-proof sharps container specifically for chemically contaminated sharps.[2]
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.[2]
-
To decontaminate, rinse the container three times with a suitable solvent (e.g., ethanol or acetone).[2] The first rinsate must be collected and disposed of as hazardous liquid waste.[2] Subsequent rinsates may also need to be collected depending on institutional policy.[2]
6. Waste Accumulation and Storage:
-
Store all waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2]
-
Keep waste containers securely closed except when adding waste.[2]
-
Store containers in a well-ventilated area, away from heat sources or direct sunlight.[2]
-
Utilize secondary containment, such as a plastic tub, to contain any potential leaks.[2]
7. Arranging for Final Disposal:
-
Once a waste container is full, or after a period defined by your institution (typically not exceeding 12 months), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and final disposal.[2]
Under no circumstances should any this compound waste be disposed of in the regular trash or down the sink. [2]
Quantitative Safety Data Summary
While specific quantitative data for this compound is unavailable, the following table summarizes general occupational exposure limits and safety parameters that should be considered as part of a conservative safety approach.
| Parameter | Value/Guideline | Source |
| Occupational Exposure Limits | No specific limits established. Handle as a substance with unknown toxicity. | [General Laboratory Safety] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator. | [MedchemExpress SDS for similar compound][1] |
| Engineering Controls | Ensure adequate ventilation. Provide accessible safety shower and eye wash station. | [MedchemExpress SDS for similar compound][1] |
| Storage Conditions | Store in a well-ventilated, dry, and cool place. Keep container tightly closed and away from heat sources. | [Benchchem Guide, Fisher Scientific SDS][2][3] |
Experimental Protocol Waste Management Plan
An integral part of any experimental design involving this compound is the inclusion of a detailed waste disposal plan within the experimental protocol. This ensures that all personnel are aware of the correct procedures before any waste is generated.
Example Experimental Waste Plan:
-
Objective: To treat cancer cells with this compound dissolved in DMSO.
-
Waste Streams Generated:
-
Solid this compound powder.
-
Contaminated pipette tips and microcentrifuge tubes.
-
Liquid waste: this compound in DMSO.
-
Liquid waste: Cell culture media containing this compound.[2]
-
-
Disposal Plan:
-
Unused solid this compound will be collected in the "Solid Hazardous Waste" container.
-
Contaminated tips and tubes will be collected in a designated "Solid Hazardous Waste" container.
-
The this compound in DMSO solution will be collected in a "Non-Halogenated Hazardous Liquid Waste" container.
-
The contaminated cell culture media will be collected in an "Aqueous Hazardous Waste" container.
-
Caption: Workflow for the safe disposal of waste generated from experiments involving this compound.
References
Essential Safety and Operational Guide for Handling CYP51-IN-9
For researchers, scientists, and drug development professionals, ensuring safety during the handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of CYP51-IN-9, a cytochrome P450 51 inhibitor. Adherence to these protocols is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its pure solid form or in concentrated solutions, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE, categorized by the level of protection needed for different laboratory operations.
| Operation | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (outside fume hood) | Double-gloving with chemotherapy-rated nitrile gloves.[1][2] | Chemical splash goggles or safety glasses with side shields.[3] | A disposable, low-permeability lab coat with a solid front and tight-fitting cuffs.[2] | A NIOSH-approved respirator is necessary.[3] |
| Preparing Solutions (inside fume hood) | Double-gloving with chemotherapy-rated nitrile gloves.[1][2] | Chemical splash goggles or safety glasses with side shields.[3] | A standard laboratory coat.[3] | Not generally required if work is performed within a certified chemical fume hood. |
| Administering to Cell Cultures or Animals | Double-gloving with chemotherapy-rated nitrile gloves.[1][2] | Chemical splash goggles and a face shield.[1] | A disposable, low-permeability gown.[1] | May be required based on risk assessment of aerosol generation. |
| Waste Disposal | Double-gloving with chemotherapy-rated nitrile gloves.[1][2] | Chemical splash goggles.[3] | A disposable, low-permeability gown.[1] | Not generally required. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of contamination and exposure. The following workflow outlines the key steps from receipt of the compound to its final use in experiments.
Disposal Plan: Managing Contaminated Materials
Proper segregation and disposal of waste contaminated with this compound are crucial to prevent environmental release and accidental exposure.
Waste Segregation:
-
Solid Waste: Unused solid this compound, contaminated personal protective equipment (gloves, gowns, etc.), and plasticware (pipette tips, tubes) should be collected in a designated "Solid Hazardous Waste" container.
-
Liquid Waste (Non-Halogenated): Solutions of this compound in solvents like DMSO, ethanol, or acetone should be collected in a "Non-Halogenated Solvent Waste" container.[3]
-
Liquid Waste (Halogenated): Solutions in solvents such as dichloromethane or chloroform must be segregated into a "Halogenated Solvent Waste" container.[3]
-
Aqueous Waste: Cell culture media or other aqueous solutions containing this compound should be collected in an "Aqueous Hazardous Waste" container.[3] Do not pour aqueous solutions containing this compound down the drain.[3]
-
Sharps: Needles and syringes must be placed directly into a sharps container without crushing, clipping, or capping.[4]
All waste containers must be clearly labeled with the contents and stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] These containers should be kept closed except when adding waste and stored in a well-ventilated area away from heat sources.[3] Contact your institution's Environmental Health and Safety (EHS) office for waste pickup.[3]
Decontamination of Glassware:
Glassware that has come into contact with this compound should be decontaminated by rinsing it three times with a suitable solvent (e.g., ethanol or acetone).[3] The first rinsate should be collected as hazardous waste.[3] Subsequent rinses may be disposed of according to institutional policy.[3]
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to spills or personnel exposure is critical.
Spill Response Workflow:
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and lukewarm water.[4]
-
Eye Contact: Flush eyes for at least 15 minutes with copious amounts of water, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
By adhering to these safety protocols, researchers can effectively manage the risks associated with handling this compound and maintain a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for any chemical you are working with.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
